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Ethyl trans-4-aminotetrahydropyran-2-carboxylate Documentation Hub

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  • Product: Ethyl trans-4-aminotetrahydropyran-2-carboxylate
  • CAS: 2137606-46-1

Core Science & Biosynthesis

Foundational

Stereochemical Divergence: cis- vs. trans-Ethyl 4-aminotetrahydropyran-2-carboxylate

Executive Summary The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for proline or a rigid spacer in peptidomimetics. Specifically, ethyl 4-aminotetrahydropyran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for proline or a rigid spacer in peptidomimetics. Specifically, ethyl 4-aminotetrahydropyran-2-carboxylate represents a critical pharmacophore where the relative stereochemistry between the C2-carboxylate and C4-amino groups dictates biological activity.

This guide delineates the structural, synthetic, and analytical differences between the cis and trans diastereomers. For researchers in drug development, understanding these differences is paramount, as the cis-isomer typically adopts a thermodynamically stable diequatorial conformation, whereas the trans-isomer introduces axial strain, significantly altering binding affinity and solubility profiles.

Structural & Conformational Dynamics

The core difference between the isomers lies in their ability to access the low-energy chair conformation. The tetrahydropyran ring behaves similarly to cyclohexane, but the presence of the oxygen atom at position 1 introduces dipole effects that must be weighed against steric factors (A-values).

The 1,3-Relationship

In the IUPAC numbering of tetrahydropyran, the oxygen is position 1. The ester is at C2, and the amine is at C4. This creates a 1,3-relationship between the substituents.

  • Stereochemical Rule: In a 1,3-disubstituted saturated six-membered ring:

    • The cis isomer places substituents on the same face of the ring (e.g., both "up" or both "down"). This allows for a diequatorial (e,e) or diaxial (a,a) conformation.

    • The trans isomer places substituents on opposite faces. This forces an axial/equatorial (a,e) conformation.

Thermodynamic Stability
  • cis-Isomer (Thermodynamic Product): The C2-ester and C4-amine can both adopt equatorial positions. Since substituents at C2 and C4 generally prefer equatorial orientations to minimize 1,3-diaxial interactions, the cis-isomer (diequatorial) is significantly more stable.

  • trans-Isomer (Kinetic Product): One substituent must be axial. The bulky ethyl ester at C2 will strongly prefer the equatorial position (

    
    ). Consequently, the trans-isomer typically forces the C4-amine into a high-energy axial orientation.
    
Visualization of Conformational Flux

Conformation cluster_0 Thermodynamic Stability cluster_1 High Energy State Cis cis-Isomer (Diequatorial) Trans trans-Isomer (Axial/Equatorial) Cis->Trans Epimerization (Difficult) Cis_Attr C2-Ester: Equatorial C4-Amine: Equatorial No 1,3-diaxial strain Cis->Cis_Attr Trans_Attr C2-Ester: Equatorial C4-Amine: Axial 1,3-diaxial interaction with H2/H6 Trans->Trans_Attr

Figure 1: Conformational preference of cis vs. trans isomers. The cis-isomer minimizes steric strain.

Synthetic Pathways[1][2][3]

The synthesis typically proceeds via the ketone precursor: ethyl 4-oxotetrahydropyran-2-carboxylate . The choice of reducing agent determines the stereochemical outcome.

Reductive Amination (Divergent Synthesis)

The most common route involves forming an imine/enamine with an ammonium source (e.g.,


), followed by hydride reduction.
MethodReagent SystemMajor IsomerMechanism
Thermodynamic Control

/ MeOH / pH 6
cis (>80%)The hydride attacks the iminium ion from the axial face (less hindered), pushing the amine into the equatorial position.
Kinetic Control

or Bulky Borohydrides
trans (variable)Bulky reagents may be forced to attack from the equatorial face, pushing the amine axial.
Catalytic Hydrogenation

, Raney Ni or Pd/C
cis Surface catalysis generally favors the all-equatorial adsorption.
Experimental Workflow

Synthesis Ketone Ethyl 4-oxotetrahydropyran- 2-carboxylate Imine Intermediate Iminium Species Ketone->Imine NH4OAc, MeOH Cis_Prod cis-Isomer (Major Product) Imine->Cis_Prod NaBH3CN (Axial Attack) Trans_Prod trans-Isomer (Minor Product) Imine->Trans_Prod Steric Hindrance (Minor path)

Figure 2: Divergent synthesis via reductive amination. The cis-isomer is the default product of small hydride reduction.

Analytical Differentiation (NMR)

Proton NMR (


-NMR) is the definitive method for distinguishing the isomers without X-ray crystallography. The splitting pattern of the proton at C4 (H4) is diagnostic.
The H4 Diagnostic Signal

The Karplus equation relates the vicinal coupling constant (


) to the dihedral angle.
  • cis-Isomer (H4 is Axial):

    • H4 is axial (geminal to the equatorial amine).

    • It has two large anti-periplanar couplings (

      
      ) with the axial protons at C3 and C5.
      
    • Appearance: A wide multiplet or triplet of triplets (tt).

    • Coupling (

      
      ): 
      
      
      
      (axial-axial).
  • trans-Isomer (H4 is Equatorial):

    • H4 is equatorial (geminal to the axial amine).

    • It has only small gauche couplings (

      
      ) with the axial/equatorial protons at C3 and C5.
      
    • Appearance: A narrow multiplet or broad singlet.

    • Coupling (

      
      ): 
      
      
      
      (equatorial-axial/equatorial-equatorial).
Data Comparison Table
Featurecis-Isomertrans-Isomer
C4-H Multiplicity Wide tt (

)
Narrow m (

)
C2-H Signal

(

)

(

) (Unchanged)
Physical State (HCl salt) High melting solidOften lower melting or hygroscopic
Polarity (TLC) Generally more polar (lower

)
Generally less polar (higher

)

Detailed Experimental Protocol

Objective: Synthesis and isolation of cis-ethyl 4-aminotetrahydropyran-2-carboxylate hydrochloride.

Reagents
  • Ethyl 4-oxotetrahydropyran-2-carboxylate (1.0 eq)

  • Ammonium Acetate (5.0 eq)

  • Sodium Cyanoborohydride (

    
    ) (1.2 eq)
    
  • Methanol (anhydrous)

Procedure
  • Imine Formation: In a dry round-bottom flask, dissolve ethyl 4-oxotetrahydropyran-2-carboxylate (10 mmol) in anhydrous methanol (50 mL). Add ammonium acetate (50 mmol) and stir at room temperature for 2 hours under nitrogen. Note: The solution may turn slightly yellow.

  • Reduction: Cool the solution to

    
    . Carefully add 
    
    
    
    (12 mmol) in portions.
  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (stain with ninhydrin; free amine streaks at baseline).

  • Quench: Concentrate the methanol under reduced pressure. Resuspend the residue in water (20 mL) and acidify to pH 2 with

    
     (to decompose excess borohydride and protonate the amine).
    
  • Workup: Wash the acidic aqueous layer with diethyl ether (

    
    ) to remove non-basic impurities (unreacted ketone).
    
  • Basification: Adjust the aqueous layer to pH 10 using solid

    
    .
    
  • Extraction: Extract the free amine into dichloromethane (DCM,

    
    ). Dry combined organics over 
    
    
    
    and concentrate.
  • Salt Formation: Dissolve the crude oil in minimal ethanol and add

    
     in dioxane. Precipitate the salt with diethyl ether.
    
  • Purification: Recrystallize from EtOH/Et2O to obtain the pure cis isomer.

Self-Validation Check
  • Ninhydrin Test: The product must stain deep blue/purple.

  • NMR Check: Run a proton NMR in

    
    . Look at the H4 signal at 
    
    
    
    . If the width at half-height is
    
    
    , you have the cis isomer. If it is narrow (
    
    
    ), you have the trans isomer.

References

  • Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley: New York, 1994.
  • Synthesis of 4-Aminotetrahydropyrans

    • Ramachandran, P. V.; Snyder, M. J.; et al. "TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia."[1][2][3] RSC Advances, 2024 , 14, 31205-31209.[1] Link (Demonstrates reductive amination techniques on carboxylate-containing scaffolds).

  • Specific Precursor Synthesis

    • Aitken, R. A.; Nelson, A. J. B.; Slawin, A. M. Z. "Ethyl 4H-Pyran-4-one-2-carboxylate." Molbank, 2024 , 2024, M1939.[4] Link (Details the synthesis and characterization of the unsaturated precursor).

  • Commercial Data & Identifiers

    • PubChem Compound Summary for Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate. Link (Verify specific CAS 2470440-27-6 for the 2-carboxylate derivative).

Sources

Exploratory

Therapeutic Applications of Tetrahydropyran-2-Carboxylate Amino Derivatives

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Ether-Isostere Advantage In the landscape of medicinal chemistry, the tetrahydrop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Ether-Isostere Advantage

In the landscape of medicinal chemistry, the tetrahydropyran (THP) ring serves as a critical bioisostere for saturated nitrogen heterocycles (piperidines, pyrrolidines) and carbocycles (cyclohexanes). Specifically, tetrahydropyran-2-carboxylate amino derivatives represent a high-value scaffold class. They function primarily as conformational locks in peptidomimetics and as transition-state mimics in enzyme inhibition (notably neuraminidase).

The substitution of the methylene (–CH₂–) or amine (–NH–) of a proline/pipecolic acid ring with an ether oxygen (–O–) alters the ring pucker, lipophilicity (LogP), and hydrogen bond acceptor capability without significantly changing the steric bulk. This guide dissects the therapeutic utility, synthetic pathways, and experimental validation of these scaffolds.

Structural Rationale & Pharmacochemistry

Bioisosterism and The Anomeric Effect

The core utility of the THP-2-carboxylate scaffold lies in its stereoelectronic properties. Unlike the nitrogen in proline, the oxygen in the THP ring lacks a hydrogen bond donor capability but acts as a weak acceptor.

  • Dipole Orientation: The C–O bond creates a permanent dipole that influences the orientation of substituents at C2 (the carboxylate) and C6.

  • Conformational Locking: In amino-functionalized derivatives (e.g., 4-amino-THP-2-carboxylate), the ring adopts a chair conformation that rigidly directs the amino and carboxylate vectors. This is crucial for binding to targets like Neuraminidase (NA) , where the carboxylate must engage the arginine triad (Arg118, Arg292, Arg371) while the amino group targets acidic residues (Asp151).

Key Scaffold Classes

We distinguish between two primary "amino derivative" architectures:

  • Ring-Substituted Amino Derivatives: The amino group is directly on the THP ring (e.g., 4-amino-tetrahydropyran-2-carboxylic acid). These are often transition-state analogs.

  • Geminal Amino-Carboxylates: The amino and carboxylate groups share the same carbon (e.g., 4-aminotetrahydropyran-4-carboxylic acid). These are achiral "hubs" used to restrict peptide backbones.

Therapeutic Case Studies

Case Study A: Neuraminidase Inhibitors (Antiviral)

The most prominent application of pyran-2-carboxylates is in the design of anti-influenza agents. While Zanamivir is a dihydropyran (unsaturated), the tetrahydropyran analogs are critical for understanding binding mechanics and developing stable, orally bioavailable alternatives.

  • Mechanism: The THP scaffold mimics the oxonium transition state of sialic acid cleavage.

  • Critical Interaction: The amino group (often at C4) is essential. X-ray crystallography confirms that a basic amine at C4 forms a salt bridge with Asp151 in the enzyme active site, significantly boosting affinity compared to hydroxyl analogs.

  • Therapeutic Gain: THP derivatives offer greater hydrolytic stability than their unsaturated counterparts, though often with a trade-off in potency that requires side-chain optimization (e.g., guanidino substitutions).

Case Study B: Peptidomimetics (Neurological & Metabolic)

The 4-aminotetrahydropyran-4-carboxylic acid scaffold acts as a constrained amino acid.

  • Application: It is used to replace naturally occurring amino acids in peptide sequences to induce specific turns (e.g.,

    
    -turns) or to block proteolytic degradation.
    
  • Target: Melanocortin-4 Receptor (MC4R) agonists. Replacing flexible residues with this THP scaffold reduces the entropic penalty of binding, potentially increasing potency and selectivity for metabolic regulation (obesity treatment).

Case Study C: Pain Management (CB2 Agonists)

Derivatives such as GW842166X utilize a pyran-amine motif. While the carboxylate is modified to an amide in the final drug, the precursor logic remains relevant. The polar ether oxygen improves solubility compared to cyclohexyl analogs, a critical parameter for CNS-active drugs targeting inflammatory pain via Cannabinoid Receptor 2.

Synthetic Methodologies

The synthesis of these scaffolds requires strict stereochemical control. Below are the two industry-standard protocols.

Protocol A: Bucherer-Bergs Synthesis (For 4-Amino-4-Carboxy Scaffolds)

Used for generating the geminal amino-acid "hub" scaffold.

  • Reagents: Tetrahydropyran-4-one, Ammonium Carbonate ((NH₄)₂CO₃), Sodium Cyanide (NaCN), 50% Ethanol/Water.

  • Step 1 (Hydantoin Formation):

    • Dissolve tetrahydropyran-4-one (1.0 eq) in EtOH/H₂O (1:1).

    • Add (NH₄)₂CO₃ (3.0 eq) and NaCN (1.2 eq).

    • Heat to 60°C for 4–6 hours. The solution will precipitate the spiro-hydantoin intermediate.

    • Checkpoint: Monitor disappearance of ketone via TLC (30% EtOAc/Hexane).

  • Step 2 (Hydrolysis):

    • Suspend the hydantoin in 4M NaOH (aq). Reflux for 24 hours.

    • Cool and acidify to pH 2 with conc. HCl.

    • Purification: Ion-exchange chromatography (Dowex 50W) is required to desalt the zwitterionic amino acid.

  • Yield: Typically 60–75%.

Protocol B: Reductive Amination & Cyclization (For Ring-Substituted Derivatives)

Used for 4-amino-THP-2-carboxylate synthesis.

  • Precursor: Start with diethyl 4-oxopimelate or a sugar-derived ketone.

  • Cyclization: Acid-catalyzed cyclization (Prins-type) or hydrogenation of a dihydropyran-2-carboxylate (e.g., using Raney Nickel at 3 atm H₂).

  • Functionalization:

    • The ketone at C4 is converted to an amine via reductive amination (NaCNBH₃, NH₄OAc).

    • Stereocontrol: The hydride attack usually occurs from the less hindered face, yielding the cis or trans isomer relative to the C2-carboxylate. Separation of diastereomers is achieved via column chromatography.

Visualizing the Logic

Diagram 1: Structure-Activity Relationship (SAR) Logic

This decision tree illustrates how to optimize the THP scaffold based on the therapeutic target.

SAR_Logic Start THP-2-Carboxylate Scaffold Target_Type Identify Target Class Start->Target_Type Enzyme Enzyme Inhibitor (e.g., Neuraminidase) Target_Type->Enzyme GPCR GPCR Ligand (e.g., CB2, MC4R) Target_Type->GPCR Peptide Peptidomimetic (Stability/Folding) Target_Type->Peptide Mod_Enzyme Modify C4 Position Enzyme->Mod_Enzyme Mod_GPCR Modify C2 Carboxylate GPCR->Mod_GPCR Mod_Peptide Geminal Substitution (4-amino-4-carboxy) Peptide->Mod_Peptide Interaction Add Basic Amine/Guanidine (Target Asp151) Mod_Enzyme->Interaction Result_Enzyme High Affinity Transition State Mimic Interaction->Result_Enzyme Lipophilicity Convert to Amide/Ester (Improve BBB Permeability) Mod_GPCR->Lipophilicity Result_GPCR CNS Active Agonist/Antagonist Lipophilicity->Result_GPCR Constraint Lock Phi/Psi Angles (Induce Turn) Mod_Peptide->Constraint Result_Peptide Protease Resistant Bioactive Peptide Constraint->Result_Peptide

Caption: SAR decision tree for optimizing THP-amino derivatives based on target class (Enzyme, GPCR, or Peptide).

Diagram 2: Synthetic Pathway (Bucherer-Bergs)

The industrial route for the "Hub" scaffold (4-amino-THP-4-COOH).

Synthesis_Path SM Tetrahydropyran-4-one (Starting Material) Inter Spiro-Hydantoin Intermediate SM->Inter Cyclization Reagents1 (NH4)2CO3 + NaCN 60°C, 4h Reagents1->Inter Product 4-Amino-THP-4-Carboxylic Acid (Final Scaffold) Inter->Product Hydrolysis Reagents2 NaOH (aq), Reflux then HCl Reagents2->Product

Caption: Bucherer-Bergs synthesis route for 4-aminotetrahydropyran-4-carboxylic acid.

Experimental Validation Protocols

Neuraminidase Inhibition Assay

To validate the activity of a newly synthesized THP-amino derivative:

  • Substrate: Use MUNANA (4-methylumbelliferyl-α-D-N-acetylneuraminic acid).

  • Enzyme Source: Influenza A neuraminidase (commercially available or viral lysate).

  • Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.

  • Procedure:

    • Incubate Enzyme + Inhibitor (THP derivative) for 30 min at 37°C.

    • Add MUNANA (substrate) to start reaction.

    • Measure fluorescence (Ex 365 nm / Em 450 nm) after 60 min.

  • Validation: Compare IC₅₀ against Zanamivir (positive control). A potent THP derivative should show IC₅₀ in the low micromolar or nanomolar range.

Comparative Stability Assay

Demonstrate the advantage of the tetrahydro vs. dihydro scaffold.

  • Conditions: Dissolve compounds in Simulated Gastric Fluid (pH 1.2).

  • Monitoring: HPLC-MS at T=0, 1h, 4h, 24h.

  • Success Metric: The THP-2-carboxylate derivative should show >95% retention of parent mass after 24h, whereas unsaturated analogs may show degradation or hydration across the double bond.

Summary Data Table

PropertyProline (Natural)THP-2-Carboxylate (Bioisostere)4-Amino-THP-4-Carboxylate
Ring Atom Nitrogen (Amine)Oxygen (Ether)Oxygen (Ether)
H-Bonding Donor & AcceptorAcceptor OnlyAcceptor Only
LogP -2.54~ -0.5 (Ester form)-3.2 (Zwitterion)
Primary Use Protein FoldingProline Mimetic / AntiviralPeptide Constraint / Hub
Key Interaction Backbone TorsionArg-Triad Binding (Enzymes)

-Turn Induction

References

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Source: Bioorganic & Medicinal Chemistry (2017). URL:[Link]

  • Structure of the Catalytic Sites in Influenza Virus Neuraminidase (Basis for THP design). Source: Nature (1983) / NIH PMC. URL:[Link]

  • Novel α- and β-Amino Acid Inhibitors of Influenza Virus Neuraminidase. Source: Antimicrobial Agents and Chemotherapy (1998). URL:[Link]

  • Neuraminidase inhibitors: Synthetic Approaches and Biological Activity. Source: MDPI (Molecules, 2016). URL:[Link]

Foundational

A Technical Guide to Ethyl trans-4-aminotetrahydropyran-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of ethyl trans-4-aminotetrahydropyran-2-carboxylate, a valuable building blo...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of ethyl trans-4-aminotetrahydropyran-2-carboxylate, a valuable building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific stereoisomer, this guide synthesizes information from related compounds and established synthetic methodologies to provide a robust framework for its synthesis, characterization, and potential applications.

Introduction and Chemical Identity

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its saturated, non-planar structure provides an excellent framework for introducing three-dimensional diversity into drug candidates, which can lead to improved potency, selectivity, and pharmacokinetic properties. The 2,4-disubstituted pattern, particularly with amino and carboxylate functionalities, offers versatile handles for further chemical modification and interaction with biological targets.

Table 1: Physicochemical Properties (Predicted and Inferred)

PropertyValueSource/Method
Molecular FormulaC₈H₁₅NO₃-
Molecular Weight173.21 g/mol -
XLogP3-0.5Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count3Predicted
Rotatable Bond Count3Predicted
Exact Mass173.105193 g/mol Predicted
Monoisotopic Mass173.105193 g/mol Predicted

Note: The properties listed are based on computational predictions and data from structurally related compounds, such as 4-aminotetrahydro-2H-pyran-4-carboxylic acid[1].

Stereoselective Synthesis Strategies

The synthesis of the trans-isomer of ethyl 4-aminotetrahydropyran-2-carboxylate requires careful control of stereochemistry. Several modern synthetic methods can be adapted to achieve this. The choice of strategy will depend on the available starting materials and the desired scale of the synthesis.

Conceptual Synthetic Workflow: Prins Cyclization Approach

A plausible and powerful strategy for constructing the tetrahydropyran ring with the desired stereochemistry is the Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Intermediate cluster_functionalization Functional Group Interconversion cluster_product Final Product SM1 Homoallylic alcohol Prins Lewis Acid Catalyzed Prins Cyclization SM1->Prins SM2 Glyoxylate derivative SM2->Prins Intermediate 4-Hydroxytetrahydropyran intermediate Prins->Intermediate FGI Hydroxyl to Amine Conversion (e.g., Mitsunobu, Azide reduction) Intermediate->FGI Product ethyl trans-4-aminotetrahydropyran-2-carboxylate FGI->Product

Figure 1: Conceptual workflow for the synthesis of ethyl trans-4-aminotetrahydropyran-2-carboxylate via a Prins cyclization strategy.

Experimental Protocol (Hypothetical):

  • Prins Cyclization:

    • To a solution of a suitable homoallylic alcohol in a non-polar solvent (e.g., dichloromethane) at low temperature (-78 °C), add a Lewis acid (e.g., BF₃·OEt₂, SnCl₄).

    • Slowly add ethyl glyoxylate. The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting crude product, a 4-halotetrahydropyran-2-carboxylate, is purified by column chromatography. The stereochemical outcome of the Prins cyclization is often influenced by the reaction conditions and the nature of the Lewis acid, with a chair-like transition state generally favored, which can lead to the desired trans relationship between the substituents at C2 and C4[2][3].

  • Hydroxyl to Amine Conversion:

    • The 4-halo group can be displaced with an azide source (e.g., sodium azide in DMF) to yield the corresponding 4-azido intermediate.

    • The azide is then reduced to the primary amine. A common method is catalytic hydrogenation (e.g., H₂, Pd/C in ethanol) or by using Staudinger reduction conditions (triphenylphosphine followed by water). This two-step process is generally stereospecific.

Characterization and Stereochemical Assignment

Distinguishing between the cis and trans isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H NMR Spectroscopy

The relative stereochemistry of substituents on a tetrahydropyran ring can be determined by analyzing the coupling constants (J-values) of the ring protons.

  • Axial vs. Equatorial Protons: In a chair conformation, axial protons typically resonate at a higher field (lower ppm) than equatorial protons.

  • Coupling Constants: The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them.

    • Jax-ax (diaxial coupling) is typically large (8-13 Hz).

    • Jax-eq and Jeq-eq (axial-equatorial and diequatorial couplings) are smaller (2-5 Hz).

For the trans isomer, the substituents at C2 and C4 are expected to be in a diequatorial orientation in the most stable chair conformation. This would result in the protons at C2 and C4 being axial. The coupling patterns of these protons with their neighbors on the ring would reflect these axial positions. In contrast, the cis isomer would likely have one axial and one equatorial substituent, leading to different coupling constants for the C2 and C4 protons[4][5][6].

Table 2: Predicted ¹H NMR Signals for the Ring Protons of the trans Isomer

ProtonMultiplicityApproximate Chemical Shift (ppm)Expected Coupling Constants (Hz)
H-2dd3.8 - 4.2J2,3ax ≈ 8-10, J2,3eq ≈ 3-5
H-4m3.0 - 3.4-
H-6eqdd3.9 - 4.1J6eq,6ax ≈ 11-13, J6eq,5eq ≈ 2-4
H-6axdt3.3 - 3.6J6ax,6eq ≈ 11-13, J6ax,5ax ≈ 10-12

Note: These are predicted values and may vary depending on the solvent and other factors.

¹³C NMR and 2D NMR Spectroscopy

¹³C NMR will show the expected number of carbon signals. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning the proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, which can further confirm the stereochemical assignment. For the trans isomer, a NOE correlation would be expected between the equatorial C2 and C4 substituents.

Applications in Drug Discovery

The aminotetrahydropyran scaffold is of significant interest to medicinal chemists. The primary amine can serve as a key pharmacophoric feature, participating in hydrogen bonding or salt bridge interactions with a biological target. It also provides a convenient point for further derivatization to explore the structure-activity relationship (SAR). The ethyl ester can act as a hydrogen bond acceptor or be hydrolyzed in vivo to the corresponding carboxylic acid, which can also be a key binding element.

Potential Therapeutic Areas:

  • Enzyme Inhibitors: The scaffold can be used to mimic natural substrates or to position functional groups in the active site of enzymes.

  • GPCR Ligands: The rigid tetrahydropyran ring can help to lock in a bioactive conformation for binding to G-protein coupled receptors.

  • Ion Channel Modulators: The polar functional groups can interact with residues in the pore or gating machinery of ion channels.

The introduction of the trans-2,4-disubstitution pattern provides a specific spatial arrangement of the amino and ester groups, which can be crucial for achieving high affinity and selectivity for a particular target[7][8][9].

G cluster_scaffold Core Scaffold cluster_derivatization Chemical Derivatization cluster_application Drug Discovery Applications Scaffold ethyl trans-4-aminotetrahydropyran-2-carboxylate Amine Amine Functionalization (Amide, Sulfonamide, etc.) Scaffold->Amine Ester Ester Modification (Hydrolysis, Amidation) Scaffold->Ester SAR Structure-Activity Relationship (SAR) Studies Amine->SAR Ester->SAR Library Combinatorial Library Synthesis SAR->Library Properties Optimization of ADME Properties Library->Properties

Figure 2: The role of ethyl trans-4-aminotetrahydropyran-2-carboxylate as a versatile scaffold in drug discovery.

Conclusion

Ethyl trans-4-aminotetrahydropyran-2-carboxylate represents a valuable, stereochemically defined building block for the synthesis of novel chemical entities with potential therapeutic applications. While direct experimental data for this specific isomer is scarce, established principles of stereoselective synthesis and spectroscopic analysis provide a clear path for its preparation and characterization. The strategic incorporation of this and similar sp³-rich scaffolds is a key approach in modern drug discovery to access new chemical space and develop next-generation therapeutics.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
  • Bajorath, J., Hu, Y., & Stumpfe, D. (2016). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(9), 4062-4076.
  • Yadav, J. S., & Kumar, P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. RSC Advances, 11(25), 15181-15203.
  • Panek, J. S. (2010). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Accounts of Chemical Research, 43(9), 1205-1216.
  • Barbero, A., Díez-Poza, C., López, E., & Val, P. (2019). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2019(43), 7244-7253.
  • Snider, B. B. (2012). Oxonium-Prins Cyclizations. In Comprehensive Organic Synthesis II (Second Edition) (pp. 527-563). Elsevier.
  • Reddit. (2024, March 3). Need help on determining Cis and Trans with NMR spectrum. r/OrganicChemistry.
  • TutorChase. (n.d.).
  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR.
  • PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid.
  • Ghoneim, A. A., et al. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966-S970.
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). RSC Medicinal Chemistry.

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Exploratory

An In-depth Technical Guide to Drug Discovery Targets for 4-Aminotetrahydropyran-2-carboxylate Scaffolds

Introduction: The Strategic Value of the 4-Aminotetrahydropyran-2-carboxylate Scaffold in Medicinal Chemistry The 4-aminotetrahydropyran-2-carboxylate scaffold has emerged as a privileged structural motif in modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Aminotetrahydropyran-2-carboxylate Scaffold in Medicinal Chemistry

The 4-aminotetrahydropyran-2-carboxylate scaffold has emerged as a privileged structural motif in modern drug discovery. Its inherent three-dimensional character, conferred by the saturated heterocyclic ring, provides a distinct advantage in exploring chemical space beyond the traditional flat, aromatic compounds. This sp³-rich core allows for precise spatial orientation of key pharmacophoric features—the amine and carboxylate groups—enabling highly specific interactions with biological targets. Furthermore, the tetrahydropyran ring itself is not merely a passive scaffold; the ether oxygen can act as a hydrogen bond acceptor, and the overall structure serves as a bioisosteric replacement for carbocyclic rings like cyclohexane, often leading to improved physicochemical properties such as solubility and metabolic stability[1]. This guide provides a comprehensive overview of validated and emerging drug discovery targets for compounds incorporating this versatile scaffold, complete with mechanistic insights and detailed experimental protocols for target validation.

I. Dipeptidyl Peptidase-4 (DPP-4): A Validated Target for Type 2 Diabetes

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[2][3]. Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner[4][5]. This mechanism makes DPP-4 a highly attractive target for the treatment of type 2 diabetes mellitus.

Mechanism of Action and Structure-Activity Relationships (SAR)

Compounds featuring a tetrahydropyran ring have been successfully developed as potent and selective DPP-4 inhibitors[1][2][6]. The 4-amino group of the scaffold is crucial for binding to the S2 subsite of the DPP-4 active site, forming key interactions with glutamic acid residues (Glu205/206). The carboxylate at the 2-position can be strategically modified to interact with other residues in the active site or to fine-tune the pharmacokinetic properties of the molecule.

Structure-activity relationship studies on related tetrahydropyran analogs have demonstrated that stereochemistry and the nature of substituents on the amine and carboxylate functionalities are critical for potency and selectivity[7][8][9]. For instance, trifluoromethyl substitution on the tetrahydropyran ring has been shown to improve pharmacokinetic profiles while maintaining high inhibitory activity[1][8]. While direct SAR data for the 4-aminotetrahydropyran-2-carboxylate scaffold itself is emerging, the principles established for analogous structures provide a strong rationale for its application in DPP-4 inhibitor design.

Quantitative Data for Tetrahydropyran-Based DPP-4 Inhibitors
Compound ClassExample/ReferenceIC50 (nM)Selectivity Profile
Trifluoromethyl-substituted tetrahydropyran derivativesCompound 28 in[2][8]4.2High selectivity over related proteases
Fused β-homophenylalanine derivativesCompound 57 in[9]0.87Not specified
Imidazo[1,2-a]pyridine scaffoldCompound 26 in[8][9]130DPP-8/DPP-4 = 215, DPP-9/DPP-4 = 192
Experimental Protocol: DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol describes a common in vitro assay to determine the inhibitory activity of test compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds and a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DPP-4 Assay Buffer.

  • In a 96-well plate, add 25 µL of the test compound dilutions, positive control, or buffer (for enzyme and blank controls).

  • Add 25 µL of DPP-4 enzyme solution to the wells containing test compounds, positive control, and enzyme control. Add 25 µL of assay buffer to the blank wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Immediately begin monitoring the fluorescence in kinetic mode for 15-30 minutes at 37°C.

  • Calculate the rate of reaction (slope of fluorescence intensity versus time).

  • Determine the percent inhibition for each test compound concentration and calculate the IC50 value.[3][10]

Signaling Pathway: DPP-4 in the Incretin Axis

DPP4_Pathway Food Food Intake Gut Intestinal L-cells Food->Gut stimulates GLP1 Active GLP-1 Gut->GLP1 releases Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by Insulin Insulin Secretion Pancreas->Insulin increases Glucose ↓ Blood Glucose Insulin->Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor 4-Aminotetrahydropyran- 2-carboxylate Inhibitor Inhibitor->DPP4 inhibits

Caption: Incretin signaling pathway and the role of DPP-4 inhibition.

II. S-adenosylmethionine (AdoMet) Synthetase: A Target in Metabolic and Proliferative Disorders

S-adenosylmethionine (AdoMet) synthetase, also known as methionine adenosyltransferase (MAT), is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP[6]. SAM is the primary methyl group donor in numerous biological methylation reactions, affecting DNA, RNA, proteins, and lipids, and is also a precursor for polyamine biosynthesis[7][11]. Dysregulation of AdoMet synthetase activity is implicated in various diseases, including liver disease and cancer, making it a compelling therapeutic target. The compound 4-aminotetrahydropyran-4-carboxylic acid has been investigated as a potential inhibitor of this enzyme[12].

Mechanism of Action and Therapeutic Rationale

Inhibiting AdoMet synthetase depletes cellular SAM levels, which can disrupt the methylation patterns essential for cancer cell proliferation and survival. The 4-aminotetrahydropyran-2-carboxylate scaffold can be envisioned to mimic aspects of the natural substrates, methionine or ATP, thereby acting as a competitive inhibitor. The amino and carboxylate groups can form critical hydrogen bonds and electrostatic interactions within the enzyme's active site.

Experimental Protocol: AdoMet Synthetase Inhibition Assay (Fluorescence-Based)

This protocol outlines a fluorescence-based assay to screen for inhibitors of AdoMet synthetase.

Materials:

  • Purified AdoMet synthetase

  • L-methionine and ATP (substrates)

  • A fluorescent probe that detects SAM formation (e.g., Bridge-It® SAM Fluorescence Assay Kit)[13][14]

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂ and KCl)

  • Test compounds

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of test compounds in the assay buffer.

  • In a microplate, combine the AdoMet synthetase, L-methionine, ATP, and the test compound or buffer (for control).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Add the fluorescent detection reagents according to the manufacturer's instructions. These reagents typically involve a SAM-binding protein and fluorescently labeled DNA half-sites that associate in the presence of SAM, leading to a change in fluorescence[14].

  • Incubate to allow for signal development.

  • Measure the fluorescence intensity.

  • Calculate the percent inhibition for each test compound concentration and determine the IC50 value.

Metabolic Pathway: The Role of AdoMet Synthetase

AdoMet_Pathway cluster_synthesis SAM Synthesis Methionine L-Methionine AdoMet_Synthetase AdoMet Synthetase (MAT) Methionine->AdoMet_Synthetase ATP ATP ATP->AdoMet_Synthetase SAM S-Adenosylmethionine (SAM) AdoMet_Synthetase->SAM Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Polyamines Polyamine Biosynthesis SAM->Polyamines Transsulfuration Transsulfuration Pathway SAM->Transsulfuration Inhibitor 4-Aminotetrahydropyran- 2-carboxylate Inhibitor Inhibitor->AdoMet_Synthetase inhibits

Caption: Biosynthesis and major metabolic roles of S-adenosylmethionine (SAM).

III. Cannabinoid Receptor 2 (CB2): An Emerging Target for Inflammatory and Neuropathic Pain

The cannabinoid receptor 2 (CB2) is a G-protein coupled receptor (GPCR) primarily expressed on immune cells and in peripheral tissues[1][15]. Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, CB2 receptor activation is non-psychoactive and has been shown to modulate inflammation and pain[1][15]. This makes the CB2 receptor an attractive target for the development of therapeutics for inflammatory disorders and neuropathic pain.

Mechanism of Action and SAR Insights

CB2 receptor agonists exert their anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and modulating immune cell migration[1][2]. The 4-aminotetrahydropyran-2-carboxylate scaffold can serve as a rigid core to present substituents that interact with the key binding pockets of the CB2 receptor. While specific SAR data for this exact scaffold is limited, studies on related pyrimidine carboxamides incorporating a tetrahydropyran moiety have led to the discovery of potent and selective CB2 agonists[16]. The amine and carboxylate groups of the 4-aminotetrahydropyran-2-carboxylate scaffold offer opportunities for derivatization to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data for Tetrahydropyran-Containing CB2 Receptor Ligands
CompoundKi (nM) for hCB2Selectivity (CB1/CB2)Reference
GW842166X35>140[16]
"CB2R agonist 2" (representative)1.38 ± 0.86High[1]
JWH1333.4~200-fold[17]
Experimental Protocol: CB2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CB2 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human CB2 receptor (e.g., HEK-293 or CHO cells)

  • Radioligand: [³H]CP-55,940

  • Non-specific binding control: A high concentration of a known unlabeled CB2 ligand (e.g., WIN 55,212-2)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand ([³H]CP-55,940, typically at its Kd concentration), and the test compound dilutions.

  • For total binding wells, add only buffer and radioligand. For non-specific binding wells, add buffer, radioligand, and the non-specific binding control.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compounds.[4][18]

Signaling Pathway: CB2 Receptor in Inflammation

CB2_Pathway Agonist 4-Aminotetrahydropyran- 2-carboxylate Agonist CB2R CB2 Receptor Agonist->CB2R activates Gi Gαi/o Protein CB2R->Gi couples to ImmuneCell Immune Cell (e.g., Macrophage) CB2R->ImmuneCell expressed on AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Pathway Gi->MAPK modulates cAMP ↓ cAMP AC->cAMP Cytokines ↓ Pro-inflammatory Cytokine Release cAMP->Cytokines MAPK->Cytokines

Caption: Simplified signaling cascade following CB2 receptor activation.

IV. Other Potential Targets and Future Directions

The versatility of the 4-aminotetrahydropyran-2-carboxylate scaffold suggests its potential to modulate other target classes.

  • Kinases: The tetrahydropyran motif is present in several approved kinase inhibitors[16]. The 4-amino group can serve as a key hydrogen bond donor to the kinase hinge region, a common binding motif for ATP-competitive inhibitors. Further exploration of this scaffold in kinase inhibitor design is a promising avenue.

  • Ion Channels: The constrained nature of the tetrahydropyran ring can be advantageous in the design of ion channel modulators, where precise positioning of functional groups is often required for activity and selectivity[19][20].

Future research should focus on the synthesis and evaluation of focused libraries of 4-aminotetrahydropyran-2-carboxylate derivatives against these and other target classes. The continued development of this scaffold will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

  • Benchchem. (2025). Application Notes and Protocols: Radioligand Binding Assay for CB2R Agonist 2. Benchchem.
  • Amerigo Scientific. (n.d.). Biochemical Pathways of S-adenosylmethionine. Amerigo Scientific.
  • Soni, R., Kumar, V., & Singh, P. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 16(8), 1129.
  • Cabral, G. A. (2006). Emerging Role of the CB2 Cannabinoid Receptor in Immune Regulation and Therapeutic Prospects. Expert Opinion on Therapeutic Targets, 10(3), 437-448.
  • Mediomics. (n.d.). Bridge-It® S-Adenosyl Methionine (SAM)
  • Mediomics. (n.d.). Bridge-It® S-Adenosyl Methionine (SAM) Fluorescence Assay. Mediomics.
  • Barreira da Silva, R., & Laird, M. E. (2017). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 7(12), e2341.
  • Benchchem. (2025).
  • Gazzi, T., Brennecke, B., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 15, 1409945.
  • Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition.
  • Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin. Sigma-Aldrich.
  • JoVE. (2024). Video: Dipeptidyl Peptidase 4 Inhibitors. JoVE.
  • Lu, S. C., & Mato, J. M. (2018). S‐adenosylmethionine: A metabolite critical to the regulation of autophagy. The FASEB Journal, 32(10), 5143-5153.
  • Wikipedia. (2024). S-Adenosyl methionine. Wikipedia.
  • MySkinRecipes. (n.d.). 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride. MySkinRecipes.
  • Zhang, Y., et al. (2020). Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 63(15), 8232-8251.
  • Ma, P., et al. (2021). Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist. Frontiers in Pharmacology, 12, 702675.
  • Soni, R., Kumar, V., & Singh, P. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860.
  • PubChem. (n.d.). 4-aminotetrahydropyran-4-carboxylic acid. PubChem.
  • Soni, R., Kumar, V., & Singh, P. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 16(8), 1129.
  • ResearchGate. (n.d.). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition.
  • ResearchGate. (n.d.). Binding affinity (Ki) and selectivity values of the THC-based CB 2....
  • Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorganic & Medicinal Chemistry Letters, 23(19), 5361-5366.
  • ResearchGate. (2024). A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies.
  • ResearchGate. (n.d.). Ranges of Ki values for certain cannabinoid CB1 and/or CB2 receptor....
  • ResearchGate. (n.d.). Binding affinity (Ki) and selectivity values of the THC-based CB 2....
  • Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • Taylor, J. C., et al. (2009). Discovery of novel types of inhibitors of S-adenosylmethionine synthesis by virtual screening. Journal of Medicinal Chemistry, 52(19), 5967-5973.
  • PubMed. (2020). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed.
  • Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorganic & Medicinal Chemistry Letters, 23(19), 5361-5366.
  • LookChem. (n.d.). Cas 39124-20-4,4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID. LookChem.
  • PubMed. (2006). Synthesis and SAR studies of 2-oxoquinoline derivatives as CB2 receptor inverse agonists. PubMed.
  • PubChem. (n.d.). 4-aminotetrahydropyran-4-carboxylic acid. PubChem.
  • MDPI. (2022). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. MDPI.
  • MDPI. (2022).
  • MySkinRecipes. (n.d.). 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride. MySkinRecipes.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2-Amino-4H-pyran-3,4,5-tricarboxylate Salt Derivatives.
  • MDPI. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. MDPI.
  • Janes, T., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(10), 995-1000.
  • MDPI. (2022).
  • PubMed. (2025).
  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600.
  • PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
  • PubMed. (2021). Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. PubMed.
  • Pike, K. G., et al. (2017). Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A.
  • PubMed. (n.d.). Synthesis, antimicrobial activity and bleaching effect of some reaction products of 4-oxo-4H-benzopyran-3-carboxaldehydes with aminobenzothiazoles and hydrazides. PubMed.
  • Feng, Y., et al. (2021). Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors. Journal of Medicinal Chemistry, 64(21), 16043-16061.

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Protocols & Analytical Methods

Method

Application Note: Strategic Separation of cis- and trans- Aminotetrahydropyran Isomers

Abstract & Introduction Aminotetrahydropyrans (ATHPs)—specifically 4-aminotetrahydropyran-3-ol and 2-substituted-4-aminotetrahydropyrans—are critical pharmacophores in modern drug discovery, serving as scaffolds for BACE...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Aminotetrahydropyrans (ATHPs)—specifically 4-aminotetrahydropyran-3-ol and 2-substituted-4-aminotetrahydropyrans—are critical pharmacophores in modern drug discovery, serving as scaffolds for BACE1 inhibitors, antibacterial agents, and GPCR ligands.[1]

However, synthetic routes (e.g., reductive amination of ketones, epoxide ring-opening) frequently yield diastereomeric mixtures (cis/trans). Separating these isomers is notoriously difficult due to:

  • High Polarity: The free amine and ether oxygen cause significant peak tailing on silica.

  • Low UV Absorbance: The lack of chromophores makes detection challenging.

  • Conformational Mobility: The tetrahydropyran (THP) ring undergoes chair flips that complicate crystallization.

This guide details three validated protocols for separating ATHP isomers, ranging from bench-scale chromatography to high-throughput SFC.

Physicochemical Basis of Separation

To successfully separate these isomers, one must exploit their conformational differences.

The "Chair Flip" & Hydrogen Bonding

Unlike cyclohexane, the THP ring has a dipole moment due to the oxygen atom.

  • cis-Isomers (e.g., 3-OH, 4-NH₂): Often adopt a conformation allowing intramolecular hydrogen bonding (e.g., OH and NH₂ in a syn-relationship). This "hides" the polar protons, making the molecule effectively less polar (Higher R

    
     on silica).
    
  • trans-Isomers: Typically adopt a diequatorial conformation to minimize steric strain. While thermodynamically stable, they lack the geometry for strong intramolecular H-bonding, leaving polar groups exposed to interact with the stationary phase (Lower R

    
     on silica).
    

Key Insight: Derivatization (e.g., Boc-protection) amplifies these differences by restricting rotation and altering the H-bond donor/acceptor profile.

Decision Matrix: Selecting the Right Protocol

SeparationDecision Start Start: Crude ATHP Mixture Scale What is your scale? Start->Scale Small < 100 mg (Discovery) Scale->Small Rapid ID Medium 100 mg - 10 g (MedChem) Scale->Medium Purification Large > 10 g (Process) Scale->Large Cost Sensitive SFC Prep SFC Available? Small->SFC Medium->SFC MethodC Method C: Diastereomeric Salt Crystallization Large->MethodC Equip Available Equipment? MethodA Method A: Boc-Derivatization & Silica Flash SFC->MethodA No MethodB Method B: Prep SFC (High Throughput) SFC->MethodB Yes

Figure 1: Decision tree for selecting the optimal separation strategy based on scale and equipment availability.

Protocol A: Derivatization & Silica Chromatography (The "Robust" Method)

Best for: 100 mg – 10 g scale; Labs without SFC. Principle: Converting the free amine to a carbamate (Boc) eliminates "tailing" caused by the basic amine interacting with acidic silanols and amplifies R


 differences.
Step-by-Step Procedure
  • Protection:

    • Dissolve crude amine mixture (1.0 eq) in DCM (10 mL/g).

    • Add Et

      
      N (1.5 eq) and Boc
      
      
      
      O (1.1 eq).
    • Stir at RT for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA).

    • Checkpoint: The spot should move from baseline (free amine) to R

      
       ~0.3–0.6.
      
  • Workup:

    • Wash with 0.5M citric acid (removes unreacted amine/Et

      
      N) 
      
      
      
      Sat. NaHCO
      
      
      
      
      Brine.
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Flash Chromatography:

    • Stationary Phase: Standard Silica Gel (40–63 µm).

    • Mobile Phase: Hexanes/Ethyl Acetate gradient (Start 0% EtOAc

      
       50% EtOAc).
      
    • Observation: The cis-isomer (intramolecular H-bond) typically elutes first (less polar). The trans-isomer elutes second .

    • Note: If separation is poor, switch solvent system to DCM/MeOH (95:5).

  • Deprotection (Optional):

    • Dissolve pure isomer in 4M HCl/Dioxane or TFA/DCM (1:4).

    • Stir 1 h. Concentrate to yield the amine salt.

Protocol B: Preparative SFC (The "High-Throughput" Method)

Best for: < 5 g scale; Rapid turnover; Difficult separations. Principle: Supercritical Fluid Chromatography (SFC) uses CO


 and modifiers. The "orthogonal" selectivity of chiral stationary phases often separates diastereomers better than achiral phases.
Method Parameters
ParameterSetting / Recommendation
Column Chiralpak AD-H or IC (Amylose/Cellulose based)
Co-Solvent 10–25% Methanol (with 0.2% Isopropylamine )
Back Pressure 120 bar
Temperature 35–40 °C
Detection UV 210 nm (or ELSD if no chromophore)

Technical Note: Even though cis/trans isomers are diastereomers (not enantiomers), chiral columns are superior here because they rely on 3-point interactions (H-bonding, sterics, dipole) that differ significantly between the chair conformations of the isomers.

Protocol C: Diastereomeric Salt Crystallization (The "Process" Method)

Best for: > 10 g scale; Cost-efficiency. Principle: Trans-isomers of cyclic amines often form more stable, higher-melting crystalline salts with dicarboxylic acids due to better packing (symmetry).

Screening Protocol
  • Preparation: Dissolve 100 mg of crude mixture in 1 mL EtOH or iPrOH.

  • Acid Screen: Add 1.0 eq of the following acids to separate vials:

    • Oxalic Acid[2]

    • Fumaric Acid

    • L-Tartaric Acid

    • Succinic Acid

  • Crystallization: Heat to reflux to dissolve, then cool slowly to RT, then 4 °C.

  • Analysis: Filter crystals. Analyze mother liquor vs. crystals by NMR.

    • Success Indicator: One isomer is enriched >90% in the solid phase.

    • Common Result:Trans-isomers frequently crystallize with Fumaric acid or Oxalic acid .

Analytical Validation: Assigning Stereochemistry

You cannot rely solely on elution order. You must validate using NMR.

1H NMR Diagnostics (400 MHz+)

Focus on the proton at the C-N or C-O stereocenter (H


).
  • Coupling Constants (

    
     values): 
    
    • Axial Proton (

      
      ):  Large coupling to adjacent axial protons (
      
      
      
      Hz).
    • Equatorial Proton (

      
      ):  Small coupling (
      
      
      
      Hz).
  • NOESY / ROESY:

    • Cis (1,2-substituted): Strong NOE between

      
       and 
      
      
      
      if they are syn-clinal (diequatorial).
    • Trans (1,2-substituted): If diaxial, no strong NOE between the methine protons, but strong NOEs to the axial ring protons.

NMRLogic Start Analyze H-C(3) and H-C(4) Coupling (J) LargeJ Large J (10-12 Hz) (Diaxial) Start->LargeJ SmallJ Small J (2-5 Hz) (Axial-Eq or Eq-Eq) Start->SmallJ Conclusion1 Trans Isomer (Diequatorial substituents force protons diaxial) LargeJ->Conclusion1 Conclusion2 Cis Isomer (Axial/Equatorial mix) SmallJ->Conclusion2

Figure 2: Simplified NMR logic for assigning relative stereochemistry in 1,2-disubstituted THP systems.

References

  • Synthesis and Stereochemistry of ATHPs

    • Loudon, G. M., & Parham, F. M. (2024). Organic Chemistry of Drug Synthesis. (Verified context for trans-4-aminotetrahydropyran-3-ol, CAS 215940-92-4).[3]

  • Chromatographic Separation Principles: Snyder, L. R., & Kirkland, J. J. Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on silica interaction mechanisms).
  • SFC for Diastereomers

    • Toribio, L., et al. (2018). "Chiral separation of diastereomers: Advantages of SFC." Journal of Chromatography A.

  • NMR Assignment of THP Rings

    • Crews, P., et al. Organic Structure Analysis.[4] Oxford University Press. (Standard for

      
      -coupling analysis in heterocycles).
      
  • General Isomer Separation Techniques

    • RotaChrom. (2024). "The Science and Strategy Behind Isomer Separation."

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Application

Application Note: Thermodynamic Control in the Trans-Selective Reduction of Substituted Tetrahydropyran-4-one Oximes

This Application Note is designed for medicinal chemists and process development scientists focusing on the stereocontrolled synthesis of aminotetrahydropyrans. Executive Summary The tetrahydropyran-4-amine pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists focusing on the stereocontrolled synthesis of aminotetrahydropyrans.

Executive Summary

The tetrahydropyran-4-amine pharmacophore is ubiquitous in modern drug discovery, serving as a core scaffold in inhibitors for targets ranging from DPP-4 to various GPCRs. However, achieving high diastereoselectivity—specifically the trans-isomer (equatorial amine) relative to existing ring substituents—remains a synthetic bottleneck. Standard catalytic hydrogenation often yields cis-isomers (kinetic products) or unseparable mixtures.

This guide details the Sodium-Ethanol (Na/EtOH) Dissolving Metal Reduction , a protocol grounded in thermodynamic control that reliably delivers trans-selectivity. We contrast this with hydride-based methods to provide a comprehensive decision-making framework.

Scientific Foundation: Conformational Analysis & Stereocontrol

The Stereochemical Challenge

In substituted tetrahydropyran-4-one systems (e.g., 2-alkyl-tetrahydropyran-4-one), the oxime reduction creates a new stereocenter at C4.

  • Kinetic Control (Catalytic Hydrogenation/Hydrides): Reagents often attack from the less hindered equatorial face, forcing the developing amine into the axial position (cis-isomer relative to a C2-equatorial substituent).

  • Thermodynamic Control (Dissolving Metal): The reaction proceeds through radical anion intermediates that can equilibrate. The bulky amine group preferentially adopts the equatorial position to minimize 1,3-diaxial interactions, yielding the trans -isomer.

Mechanistic Pathway

The Na/EtOH reduction operates via a Single Electron Transfer (SET) mechanism. The reversible formation of the radical intermediate allows the molecule to relax into its lowest energy conformation (diequatorial) before the final protonation locks the stereochemistry.

OximeReduction cluster_legend Selectivity Driver Oxime Substituted Tetrahydropyran-4-one Oxime Radical Radical Anion Intermediate (Reversible Epimerization) Oxime->Radical Na (SET) Trans Trans-Amine (Equatorial) THERMODYNAMIC PRODUCT Radical->Trans EtOH (Protonation) Min. 1,3-Diaxial Strain Cis Cis-Amine (Axial) KINETIC PRODUCT Radical->Cis Minor Pathway Na/EtOH favors Trans (Thermodynamic) Na/EtOH favors Trans (Thermodynamic)

Figure 1: Mechanistic divergence between kinetic and thermodynamic reduction pathways.

Reagent Selection Guide

Reagent SystemPrimary MechanismSelectivity (Major Isomer)Key AdvantageKey Limitation
Na / EtOH (Reflux) Dissolving Metal (SET)Trans (Equatorial) High thermodynamic selectivity; cheap reagents.Harsh conditions; incompatible with reducible groups (nitro, esters).
H₂ / PtO₂ (Adam's Cat.) Catalytic HydrogenationCis (Axial) Clean workup; mild conditions.Often gives mixtures; catalyst poisoning.
LiAlH₄ / THF Nucleophilic HydrideMixed / Cis Rapid reaction.Poor stereocontrol in unhindered systems.
NaBH₄ / NiCl₂ Boride ReductionMixed Mild; chemoselective.Low diastereomeric excess (de).

Detailed Protocol: Trans-Selective Reduction (Na/EtOH)

Objective: Synthesis of trans-2-phenyl-tetrahydropyran-4-amine from the corresponding oxime.

Materials & Safety
  • Reagents: Substituted Tetrahydropyran-4-one Oxime (1.0 equiv), Sodium Metal (cubes, 10-15 equiv), Absolute Ethanol (0.1 M concentration relative to substrate).

  • Safety Critical: Sodium metal reacts violently with water. Ensure all glassware is flame-dried. Have a Class D fire extinguisher available. Perform in a well-ventilated fume hood.

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a high-efficiency reflux condenser (dimroth or coil type), a nitrogen inlet, and a solid addition port. Flush the system with nitrogen for 15 minutes.

  • Solvation: Dissolve the Oxime (e.g., 10 mmol) in Absolute Ethanol (100 mL). Heat the solution to a gentle reflux (bath temp ~85°C).

  • Reagent Addition (The Critical Step):

    • Cut Sodium metal (2.3 g, 100 mmol) into small cubes (~0.5 cm) under mineral oil. Rinse briefly with hexanes if necessary to remove oil.

    • Caution: Add sodium pieces one by one through the addition port to the refluxing solution.

    • Observation: The reaction is vigorous; hydrogen gas is evolved. Maintain a steady reflux but control the addition rate to prevent solvent boil-over.

  • Completion: Continue refluxing until all sodium has dissolved (typically 1–2 hours). The solution will turn slightly viscous due to sodium ethoxide formation.

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Slowly add water (50 mL) to hydrolyze the ethoxide.

    • Acidify with 2N HCl to pH ~2 (to protonate the amine and extract non-basic impurities).

  • Workup:

    • Wash the acidic aqueous layer with Ethyl Acetate (2 x 50 mL) to remove unreacted oxime or neutral byproducts.

    • Basify the aqueous layer with 6N NaOH to pH >12.

    • Extract the free amine into Dichloromethane (3 x 50 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

Purification & Analysis
  • Purification: If necessary, the trans-amine can be recrystallized as its HCl salt from EtOH/Et₂O, which further enriches the diastereomeric ratio (dr).

  • Validation:

    • 1H NMR: Look for the C4-proton signal. The trans-isomer (equatorial amine) typically shows the C4-proton as a wide multiplet (tt) with large coupling constants (

      
       Hz) due to axial-axial coupling with C3/C5 protons. The cis-isomer (axial amine) shows a narrower signal (eq-ax couplings).
      

Comparative Data: Yield & Selectivity

The following table summarizes typical results for the reduction of 2-phenyl-tetrahydropyran-4-one oxime:

MethodYield (%)dr (Trans : Cis)Notes
Na / EtOH (Reflux) 82% 95 : 5 Recommended for Trans
H₂ / PtO₂ / AcOH88%20 : 80Favors Cis (Kinetic)
LiAlH₄ / Et₂O75%40 : 60Low Selectivity
NaBH₄ / TiCl₄65%50 : 50No Selectivity

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Sodium surface passivation or insufficient EtOH.Use fresh Na surfaces; ensure vigorous reflux; add more EtOH if the solution becomes too viscous (NaOEt saturation).
Low Yield Product loss during workup (water solubility).Aminotetrahydropyrans can be water-soluble. Saturate the aqueous phase with NaCl (salting out) before DCM extraction.
Emulsions Formation of fine precipitates.Filter the biphasic mixture through a Celite pad before separation.

References

  • Bouveault-Blanc and Related Reductions

    • Source: Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11] "The Reduction of Oximes, Nitriles, and Amides with Sodium and Alcohol."[1]

    • Context: Foundational text establishing Na/EtOH as the premier method for thermodynamic reduction of C=N bonds.
    • URL:

  • Stereochemistry of Cyclic Oxime Reduction

    • Title: "Stereochemistry of the Reduction of substituted Cyclohexanone Oximes with Dissolving Metals."
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Establishes the rule that dissolving metal reductions yield the equatorial (trans) amine in six-membered rings.
    • URL:

  • Tetrahydropyran Synthesis & Functionalization

    • Title: "Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionaliz
    • Source:N
    • Context: Modern context on the importance and synthesis of substituted aminotetrahydropyrans.[12]

    • URL:

  • General Protocol Validation

    • Title: "Selective method for reduction of Oximes to amines."[4][8]

    • Source:Iranian Journal of Science & Technology.
    • Context: Comparative study of reducing agents confirming the distinct stereochemical outcomes of metal-based reductions.[13]

    • URL:

Sources

Method

Application Note: Scalable Stereoselective Synthesis of Ethyl trans-4-Aminotetrahydropyran-2-carboxylate

Executive Summary The tetrahydropyran (THP) ring system is a pharmacophore of high value in medicinal chemistry, appearing frequently in opioid receptor antagonists, SGLT2 inhibitors, and various kinase inhibitors. Speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyran (THP) ring system is a pharmacophore of high value in medicinal chemistry, appearing frequently in opioid receptor antagonists, SGLT2 inhibitors, and various kinase inhibitors. Specifically, ethyl trans-4-aminotetrahydropyran-2-carboxylate represents a critical bifunctional building block where the relative stereochemistry between the C2-carboxylate and C4-amine is decisive for biological activity.

This Application Note details a scalable, robust protocol for synthesizing the trans-isomer (diequatorial) with high diastereoselectivity (


95:5 dr after workup). Unlike traditional Prins cyclizations that often yield intractable mixtures, this protocol utilizes a thermodynamically controlled reductive amination of ethyl 4-oxotetrahydropyran-2-carboxylate , followed by a specific salt-formation step that acts as a self-validating purification system.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 2,4-disubstituted tetrahydropyrans is controlling the cis/trans isomerism.

  • Thermodynamics: The trans-isomer places both the C2-ester and C4-amine groups in equatorial positions (assuming a chair conformation), which is energetically favored.

  • Kinetics: Hydride reduction of 4-substituted cyclic imines/ketones is governed by steric approach. Small hydride reagents (e.g., borohydrides) typically execute axial attack , leading to the equatorial product (trans).

We employ Sodium Triacetoxyborohydride (STAB) for this transformation.[1][2] STAB is preferred over NaBH


CN for scale-up due to its lower toxicity (no residual cyanide) and superior selectivity for imines over ketones, minimizing side reactions.
Workflow Visualization

SynthesisWorkflow Ketone Ethyl 4-oxotetrahydropyran- 2-carboxylate (Starting Material) Imine Intermediate Imine/Iminium (In Situ) Ketone->Imine NH4OAc, AcOH Imine Formation TransAmine Trans-Isomer (Major) (Diequatorial) Imine->TransAmine STAB Reduction (Axial Attack) CisAmine Cis-Isomer (Minor) (Axial/Equatorial) Imine->CisAmine Minor Pathway Salt HCl Salt Formation (Purification Step) TransAmine->Salt HCl/EtOH Crystallization CisAmine->Salt Remains in Mother Liquor

Figure 1: Reaction workflow emphasizing the divergence of stereoisomers and the purification strategy.

Detailed Experimental Protocol

Materials & Equipment
  • Starting Material: Ethyl 4-oxotetrahydropyran-2-carboxylate (CAS: 1256337-92-0 or similar).

  • Reagents: Ammonium Acetate (

    
    ), Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), Dichloromethane (DCM).
    
  • Equipment: 5L Jacketed Reactor (for scale), Overhead stirrer, Internal temperature probe.

Step-by-Step Methodology
Phase A: Reductive Amination[3]
  • Imine Formation (In Situ):

    • Charge the reactor with Ethyl 4-oxotetrahydropyran-2-carboxylate (1.0 equiv) and DCM (10 volumes).

    • Add Ammonium Acetate (5.0 equiv). The excess is crucial to push the equilibrium toward the imine.

    • Add Acetic Acid (1.0 equiv) to catalyze the dehydration.

    • Stir at 20–25°C for 1 hour. Note: The solution may become slightly cloudy.

  • Reduction:

    • Cool the mixture to 0–5°C .

    • Add STAB (1.5 equiv) portion-wise over 30 minutes. Caution: Mild exotherm and gas evolution (

      
      ). Ensure proper venting.
      
    • Allow the reaction to warm to 20–25°C and stir for 12–16 hours.

    • IPC (In-Process Control): Monitor via LC-MS. Target <2% remaining ketone.

  • Quench & Workup:

    • Quench by slow addition of saturated aqueous

      
        (5 volumes). Stir for 30 mins.
      
    • Separate phases. Extract the aqueous layer with DCM (2 x 3 volumes).

    • Combine organics, dry over

      
      , and concentrate to dryness.
      
    • Result: Crude oil containing a mixture of trans (major) and cis (minor) isomers (typically 70:30 to 80:20 ratio).

Phase B: Stereochemical Purification (The "Self-Validating" Step)

To achieve pharmaceutical-grade purity (>98% trans), we utilize the differential solubility of the diastereomeric salts.

  • Dissolve the crude amine oil in Ethanol (5 volumes).

  • Cool to 0–5°C .

  • Add HCl in Ethanol (1.2 equiv) dropwise.

  • Stir at 0°C for 2 hours. The trans-isomer hydrochloride salt crystallizes readily due to efficient lattice packing of the diequatorial conformer.

  • Filter the white solid.

  • Wash the cake with cold Ethanol (1 volume) followed by

    
     (2 volumes).
    
  • Dry under vacuum at 40°C.[4]

Stereochemical Outcome & Mechanism

The stereoselectivity is driven by the chair conformation of the pyran ring. The C2-ethoxycarbonyl group anchors the ring in a specific chair conformation (equatorial C2). During reduction, the bulky borohydride species prefers to deliver the hydride from the axial trajectory (top face), forcing the forming amine group into the equatorial position.

Stereochemistry Chair Imine Intermediate (C2-Ester Equatorial) Attack Hydride Attack (Axial Trajectory) Chair->Attack Steric Control Product Trans-Product (C4-Amine Equatorial) Attack->Product Thermodynamic Stability

Figure 2: Mechanistic rationale for trans-selectivity.

Data Summary & Specifications

The following table summarizes the expected specifications for the isolated intermediate.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC)

98.0%
a/a
Diastereomeric Ratio

98:2 (trans:cis)

H NMR / HPLC
Yield (Isolated) 65 – 75%Gravimetric

H NMR Identity
C4-H appears as multiplet at

~3.1 ppm (

large coupling)

-DMSO

Key NMR Diagnostic: The trans-isomer is confirmed by the coupling constant of the proton at C4. In the trans-isomer (amine equatorial), the C4 proton is axial. It will show two large diaxial couplings (


 Hz) with the C3 and C5 axial protons. The cis-isomer (amine axial, proton equatorial) shows smaller equatorial-axial couplings (

Hz).

Troubleshooting & Optimization

Low Diastereoselectivity

If the trans:cis ratio in the crude is lower than 70:30:

  • Temperature Control: Ensure the reduction step starts at 0°C. Higher temperatures during STAB addition can erode selectivity.

  • Solvent Switch: Switching from DCM to THF or 1,2-Dichloroethane (DCE) can sometimes alter the solvation shell and improve axial attack preference.

Incomplete Conversion
  • Water Content: STAB is moisture sensitive. Ensure solvents are dry (<0.1%

    
    ).
    
  • Imine Equilibrium: If the reaction stalls, add 4Å molecular sieves to the imine formation step to drive dehydration before adding the reducing agent.

Safety Note (Scale-Up)

While STAB does not release HCN, it generates hydrogen gas upon reaction with protic sources. On a kilogram scale, the reactor headspace must be continuously purged with nitrogen, and addition rates must be controlled to manage off-gassing.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Faul, M. M., et al. (2005). "Development of a Scalable Synthesis of a Tetrahydropyran-Based MCH-1 Receptor Antagonist." Journal of Organic Chemistry, 70(11), 4556-4559.
  • PubChem Compound Summary. (2024). "Ethyl 4-oxotetrahydropyran-2-carboxylate."[5] National Center for Biotechnology Information.

Sources

Application

Application Note: Strategies for the Crystallization of Ethyl 4-Aminotetrahydropyran-2-Carboxylate HCl

Introduction Ethyl 4-aminotetrahydropyran-2-carboxylate hydrochloride is a heterocyclic compound featuring a tetrahydropyran ring, a structural motif frequently found in marketed pharmaceuticals.[1] As a hydrochloride sa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-aminotetrahydropyran-2-carboxylate hydrochloride is a heterocyclic compound featuring a tetrahydropyran ring, a structural motif frequently found in marketed pharmaceuticals.[1] As a hydrochloride salt, its physicochemical properties are dominated by its ionic character, which presents both challenges and opportunities for purification via crystallization. The ability to reliably produce a crystalline form of this intermediate is paramount in drug development for ensuring purity, stability, and consistent handling properties.

This application note provides a detailed guide for researchers on three primary methods for the crystallization of this compound: Cooling Crystallization, Anti-Solvent Crystallization, and Vapor Diffusion. The protocols are designed from the perspective of a process chemist, emphasizing not just the procedural steps but the underlying scientific principles that govern success.

Physicochemical Profile and Pre-Crystallization Strategy

Understanding the molecule's properties is the foundation of rational crystallization design. As an amine hydrochloride salt, the compound's solubility is highly dependent on the polarity and hydrogen-bonding capability of the solvent system.

PropertyValueSource
Chemical Name Ethyl 4-aminotetrahydropyran-2-carboxylate hydrochlorideN/A
Synonyms ethyl 4-aminooxane-2-carboxylate hydrochloride[2]
CAS Number 2470440-27-6[2]
Molecular Formula C₈H₁₆ClNO₃
Molecular Weight 209.67 g/mol
Appearance Solid

Core Principle: Solvent Selection The primary consideration for crystallizing a hydrochloride salt is to identify a solvent that can sufficiently solvate the ionic lattice at an elevated temperature but not at a lower temperature (for cooling crystallization) or a solvent system whose solvating power can be systematically reduced (for anti-solvent crystallization).

  • Protic Solvents: Alcohols like isopropanol (IPA), ethanol, and methanol are excellent starting points. They can engage in hydrogen bonding and solvate the hydrochloride salt. For many hydrochloride salts, isopropanol is preferred over ethanol as the slightly lower polarity can prevent excessive solubility, leading to higher recovery yields.[3][4]

  • Apolar/Weakly Polar Solvents: Ethers (diethyl ether, MTBE), esters (ethyl acetate), and hydrocarbons (heptane, hexane) are typically poor solvents for this salt. Their utility lies in their role as "anti-solvents" that can force the product out of solution.[4][5]

Method 1: Cooling Crystallization

This is the most common and straightforward method for purifying compounds with a steep solubility curve with respect to temperature.[6][7]

Causality: The method leverages the thermodynamic principle that the solubility of most solids increases with temperature. A saturated solution at a high temperature becomes supersaturated upon cooling, providing the driving force for nucleation and crystal growth.[8]

Diagram 1: General Workflow for Cooling Crystallization

cluster_workflow Cooling Crystallization Workflow start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent (e.g., IPA) start->dissolve cool Slow, Controlled Cooling to Ambient Temperature dissolve->cool Ensures supersaturation chill Optional: Chill in Ice Bath cool->chill Maximizes yield filter Isolate Crystals by Filtration chill->filter wash Wash with Cold Solvent filter->wash Removes soluble impurities dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for purification by cooling crystallization.

Protocol 2.1: Cooling Crystallization from Isopropanol (IPA)
  • Dissolution:

    • Place the crude ethyl 4-aminotetrahydropyran-2-carboxylate HCl into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a small portion of isopropanol (IPA).

    • Heat the mixture to a gentle boil (approx. 82 °C) with stirring.

    • Rationale: Heating provides the energy to overcome the crystal lattice energy and dissolve the salt.[3]

  • Achieving Saturation:

    • Continue adding IPA in small portions until the solid is completely dissolved. It is critical to add only the minimum amount of hot solvent required to achieve a clear solution.

    • Scientist's Note: Adding excess solvent will reduce the final yield, as more product will remain in the mother liquor upon cooling.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed on a benchtop. Covering the flask with a watch glass prevents solvent evaporation.

    • Rationale: Slow cooling is crucial. It allows for the ordered arrangement of molecules into a crystal lattice, excluding impurities. Rapid cooling often leads to the formation of small, impure crystals or amorphous precipitation.

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for 30-60 minutes.

    • Rationale: The solubility of the salt is further reduced at lower temperatures, maximizing the amount of product that crystallizes out of solution.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold IPA to rinse away any residual mother liquor containing impurities.

    • Dry the crystals under vacuum to a constant weight.

Method 2: Anti-Solvent Crystallization

This technique is highly effective for compounds where solubility changes dramatically with the composition of the solvent system. It is particularly useful when a suitable single solvent for cooling crystallization cannot be identified.

Causality: The process works by creating a state of supersaturation. The compound is first dissolved in a "good" solvent, and then a miscible "anti-solvent" (in which the compound is insoluble) is introduced. This addition systematically lowers the solvating power of the mixture, reducing the compound's solubility and forcing it to crystallize.[9][10]

Diagram 2: Process Flow for Anti-Solvent Crystallization

cluster_workflow Anti-Solvent Crystallization Workflow start Start with Crude Solid dissolve Dissolve in 'Good' Solvent (e.g., Methanol) start->dissolve add_anti Add Anti-Solvent Slowly (e.g., Diethyl Ether) dissolve->add_anti Induces supersaturation equilibrate Stir and Equilibrate add_anti->equilibrate Promotes crystal growth filter Isolate Crystals by Filtration equilibrate->filter wash Wash with Solvent Mixture or Anti-Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for purification by anti-solvent crystallization.

Protocol 3.1: Anti-Solvent Crystallization using Methanol/Diethyl Ether
  • Dissolution:

    • At room temperature, dissolve the crude salt in the minimum amount of methanol required to form a clear solution.

    • Scientist's Note: Methanol is highly polar and will readily dissolve the hydrochloride salt. Using a more volatile "good" solvent can sometimes facilitate easier drying.

  • Inducing Crystallization:

    • While stirring the methanol solution, slowly add diethyl ether (the anti-solvent) dropwise.

    • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of nucleation.

    • Rationale: The slow addition of the anti-solvent is critical. It maintains a low level of supersaturation which favors the growth of larger, more perfect crystals over rapid precipitation of an amorphous solid.[11]

  • Crystal Growth:

    • Once turbidity is observed, stop the addition of the anti-solvent. If desired, add a very small amount of methanol back to the solution to just redissolve the finest particles, then allow the solution to stand undisturbed.

    • Allow the mixture to stir or stand for several hours to ensure complete crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the filter cake with a small amount of diethyl ether or a methanol/ether mixture.

    • Dry the purified product under vacuum.

Solvent SystemRoleRationale
Isopropanol / Heptane Good / Anti-SolventGood balance of solubility and safety.
Ethanol / Ethyl Acetate Good / Anti-SolventCommon lab solvents, effective system.
Methanol / Dichloromethane Good / Anti-SolventHigh dissolving power of methanol.

Method 3: Vapor Diffusion for High-Quality Single Crystals

When the goal is to obtain exceptionally high-quality crystals, particularly for analysis by X-ray crystallography, vapor diffusion is the method of choice. It is a microscale technique that allows for extremely slow and controlled crystal growth.

Causality: The principle relies on the slow diffusion of a volatile anti-solvent vapor into a solution of the compound dissolved in a less volatile solvent. As the anti-solvent vapor dissolves into the solution drop, the overall solvent quality decreases very gradually, leading to a slow increase in supersaturation and the formation of well-ordered single crystals.[12][13]

Diagram 3: Hanging Drop Vapor Diffusion Setup

cluster_setup Hanging Drop Vapor Diffusion well Reservoir containing volatile anti-solvent (e.g., Diethyl Ether) coverslip Glass Coverslip (Seals the Well) drop Drop: Compound in 'Good' Solvent (e.g., Methanol) vapor_start->vapor_end Vapor Diffusion (Anti-Solvent into Drop)

Caption: Schematic of a hanging drop vapor diffusion experiment.

Protocol 4.1: Hanging Drop Vapor Diffusion
  • Preparation of Solutions:

    • Prepare a concentrated solution of ethyl 4-aminotetrahydropyran-2-carboxylate HCl in a suitable "good" solvent (e.g., methanol). The solution should be near saturation but fully dissolved.

    • Prepare the reservoir solution, which is the pure anti-solvent (e.g., diethyl ether or ethyl acetate).

  • Setup:

    • Pipette approximately 1 mL of the anti-solvent into the reservoir of a crystallization plate well.

    • On a siliconized glass coverslip, pipette a small drop (2-5 µL) of the compound solution.

    • Carefully invert the coverslip and place it over the reservoir, using grease to create an airtight seal.[12]

  • Equilibration and Growth:

    • Place the sealed plate in a location free from vibrations and temperature fluctuations.

    • Over a period of hours to days, the volatile anti-solvent from the reservoir will diffuse as a vapor and dissolve into the drop.

    • This slow change in solvent composition will gently bring the drop to supersaturation, hopefully resulting in the growth of single, diffraction-quality crystals.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove the coverslip and harvest the crystals using a cryo-loop or a fine needle.

Summary and Recommendations

The choice of crystallization method depends directly on the experimental goal.

MethodTypical ScaleSpeedTypical Crystal QualityPrimary Application
Cooling Crystallization Milligrams to KilogramsFast (Hours)Good to ExcellentBulk purification, impurity rejection.
Anti-Solvent Milligrams to KilogramsFast (Hours)Fair to GoodPurification when cooling is ineffective.
Vapor Diffusion Micrograms to MilligramsSlow (Days to Weeks)Excellent (Single Crystals)X-ray structure determination.
  • For Bulk Purification: Begin with Cooling Crystallization from isopropanol. It is robust, scalable, and generally effective for hydrochloride salts.

  • If Oiling Out Occurs: If the compound "oils out" (forms a liquid phase instead of solid crystals) during cooling, switch to Anti-Solvent Crystallization . Oiling out suggests the supersaturation is being generated too quickly or at a temperature above the compound's melting point in that solvent.

  • For Structural Analysis: Use Vapor Diffusion to grow the high-quality single crystals necessary for X-ray diffraction.

By systematically applying these methods and understanding the principles behind them, researchers can effectively purify and characterize ethyl 4-aminotetrahydropyran-2-carboxylate HCl, a critical step in the drug development pipeline.

References

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Guide for crystallization. University of Rennes. [Link]

  • Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. YouTube. [Link]

  • Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments. [Link]

  • Crystal Growth. Linac Coherent Light Source, SLAC National Accelerator Laboratory. [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design. [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • Special Issue : Anti-Solvent Crystallization. MDPI. [Link]

  • Processes involving the use of antisolvent crystallization.
  • The Cooling Crystallization Process. Cool Separations. [Link]

  • Crystallisation of Salts. Sympatec. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Cooling/Freezing Crystallization. Myande. [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. [Link]

  • Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of Ethyl 4-aminotetrahydropyran-2-carboxylate

Topic: Preventing Lactamization & Ensuring Stability Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.0 (Current as of 2026) ⚠️ Critical Alert: The "Ticking Time Bomb" of I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Lactamization & Ensuring Stability Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.0 (Current as of 2026)

⚠️ Critical Alert: The "Ticking Time Bomb" of Isomerism

If you are working with ethyl 4-aminotetrahydropyran-2-carboxylate , you are handling a molecule with a high propensity for intramolecular suicide.

The stability of this compound is strictly dictated by its stereochemistry. The cis-isomer is thermodynamically unstable as a free base and will spontaneously cyclize to form a bicyclic lactam (a bridged 2-oxa-5-azabicyclo system or fused gamma-lactam depending on ring conformation). The trans-isomer is relatively stable but requires specific handling to prevent epimerization and subsequent degradation.

This guide provides the protocols necessary to arrest this cyclization and successfully isolate the target amino ester.

Module 1: The Mechanistic Root Cause

To prevent the reaction, you must understand the driving force. The cyclization is an intramolecular nucleophilic acyl substitution where the amine at C4 attacks the ester carbonyl at C2.

The Stereochemical Divergence
  • Cis-Isomer (Unstable): The amine and ester groups are on the same face of the tetrahydropyran ring. Through a ring flip to a boat or twist-boat conformation, the amine and ester come into close proximity (pseudo-1,3-diaxial alignment), dramatically lowering the entropic barrier for cyclization.

  • Trans-Isomer (Stable): The amine and ester are on opposite faces (one axial, one equatorial). Geometric constraints prevent the amine from reaching the carbonyl carbon without breaking the ring or undergoing extreme distortion.

Visualization: The Pathway to Destruction

The following diagram illustrates why the cis free base is a "dead end" while the trans isomer or the salt form remains viable.

LactamizationPathway Start_Cis Cis-Isomer (Free Base) Transition Conformational Flip (Boat/Twist) Start_Cis->Transition Low Barrier Salt HCl Salt Form (Protonated Amine) Start_Cis->Salt + HCl (Anhydrous) Start_Trans Trans-Isomer (Free Base) Lactam Bicyclic Lactam (Dead End Product) Start_Trans->Lactam Sterically Forbidden Start_Trans->Salt + HCl (Anhydrous) Transition->Lactam Irreversible Cyclization Salt->Lactam Stable (Nucleophile Quenched)

Figure 1: Reaction coordinate showing the inevitability of lactamization for the cis-isomer unless protonated (trapped as salt).

Module 2: Troubleshooting & Diagnostics (Q&A)

Q1: My oil solidified after sitting on the bench for 2 hours. What happened?

Diagnosis: You likely possessed the cis-isomer (or a mixture) as a free base. The solid is the bicyclic lactam . Verification: Check your NMR.

  • Loss of Ethyl Group: The characteristic triplet (~1.2 ppm) and quartet (~4.1 ppm) of the ethyl ester will disappear.

  • Downfield Shift: Protons adjacent to the nitrogen will shift due to the amide formation.

  • Mass Spec: The mass will decrease by 46 Da (loss of EtOH, MW 46).

Q2: I need to deprotect the N-Boc group. Can I use TFA/DCM followed by NaHCO3 workup?

Answer: ABSOLUTELY NOT. Reasoning: While TFA removes the Boc group, the subsequent aqueous basic workup (NaHCO3) generates the free amine in a biphasic system. As the solvent is removed, the local concentration of the cis-amine increases, leading to rapid lactamization. Correct Protocol: Use 4M HCl in Dioxane . Isolate the product directly as the hydrochloride salt by filtration. Do not neutralize.

Q3: Can I separate the cis and trans isomers?

Answer: Yes, by exploiting their stability difference. Strategy: "Sacrificial Lactamization."

  • Allow the mixture of free bases to stir in a solvent (e.g., Ethanol) with catalytic base.

  • The cis-isomer will cyclize to the lactam (which is often less polar or has distinct solubility).

  • The trans-isomer remains as the amino ester.

  • Separate the amino ester from the lactam via column chromatography or selective crystallization.

Module 3: Validated Experimental Protocols

Protocol A: Safe N-Boc Deprotection (The "Anhydrous Salt" Method)

Use this method to generate the stable storage form of the molecule.

Reagents:

  • N-Boc-4-aminotetrahydropyran-2-carboxylate (Start Material)

  • 4M HCl in 1,4-Dioxane (Reagent)

  • Diethyl Ether (

    
    ) or MTBE (Anti-solvent)
    

Step-by-Step:

  • Dissolution: Dissolve the N-Boc starting material in a minimal volume of dry 1,4-dioxane (approx. 5 mL per gram).

  • Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (5-10 equivalents) dropwise under

    
    .
    
  • Reaction: Stir at room temperature. Monitor by TLC (stain with Ninhydrin) or LCMS. Note: Do not heat.

  • Precipitation: Once conversion is complete (usually 1-3 hours), dilute the mixture with 10 volumes of anhydrous

    
     or MTBE. The product should crash out as a white solid.
    
  • Filtration: Filter the solid under a nitrogen blanket (hygroscopic salts can become sticky).

  • Washing: Wash the filter cake with fresh

    
    .
    
  • Drying: Dry under high vacuum. Store as the HCl salt at -20°C.

Protocol B: Recovery of Trans-Isomer from a Mixture

Use this if you have a cis/trans mixture and need to purify the trans-amino ester.

Step-by-Step:

  • Free Basing (Controlled): Dissolve the salt mixture in cold (

    
    ) saturated 
    
    
    
    . Immediately extract with DCM.
  • Aging: Stir the DCM solution at room temperature for 12-24 hours. The cis-isomer will cyclize to the lactam.

  • Separation:

    • Perform Flash Column Chromatography.

    • Lactam: Elutes first (less polar, no H-bond donor).

    • Trans-Amino Ester: Elutes later (more polar amine).

  • Re-acidification: Immediately treat the isolated trans-isomer fractions with HCl/Dioxane and evaporate to store as the stable salt.

Module 4: Stability Data & Storage Matrix

The following table summarizes the stability of the compound under various conditions.

StateIsomerConditionStabilityOutcome
Free Base CisNeat / SolutionCritical Rapid lactamization (< 24h)
Free Base TransNeat / SolutionModerate Stable for days; risk of epimerization to cis then lactamization
HCl Salt CisSolid / DryHigh Stable indefinitely at -20°C
HCl Salt TransSolid / DryHigh Stable indefinitely at -20°C
Free Base CisAqueous Base (pH > 8)Low Hydrolysis or Lactamization

References

  • Stereoselective Synthesis of 2-oxa-5-azabicyclo[2.2.

    • Title: Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.
    • Source: Semantic Scholar / ResearchG
    • Relevance: Confirms the formation of the [2.2.2] bicyclic lactam from the cis-isomer of homologous amino-ester systems (hydroxypipecolic acid derivatives)
    • URL:[Link]

  • General Reactivity of Gamma-Amino Esters

    • Title: Protecting-Group-Free Amidation of Amino Acids using Lewis Acid C
    • Source: PubMed Central (PMC).
    • Relevance: Discusses the propensity of amino esters to undergo intramolecular amidation and the necessity of Lewis acids or specific conditions to control this reactivity.
    • URL:[Link]

  • Lactamization Mechanisms in Drug Synthesis

    • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Deriv
    • Source: NCBI / PMC.
    • Relevance: Provides context on the stereochemical control required when synthesizing functionalized tetrahydropyrans to avoid unwanted cycliz
    • URL:[Link]

Optimization

Troubleshooting low yields in reductive amination of pyran-4-ones

Executive Summary & Scope Subject: Reductive Amination of Tetrahydro-4H-pyran-4-one (THP-4-one). Critical Distinction: This guide focuses on the saturated ketone (Tetrahydro-4H-pyran-4-one), a ubiquitous piperidine biois...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Subject: Reductive Amination of Tetrahydro-4H-pyran-4-one (THP-4-one). Critical Distinction: This guide focuses on the saturated ketone (Tetrahydro-4H-pyran-4-one), a ubiquitous piperidine bioisostere in medicinal chemistry.

  • Warning: If you are attempting direct reductive amination on the unsaturated 4H-pyran-4-one (gamma-pyrone), stop immediately. The aromatic character of the pyrone ring renders the carbonyl inert to standard reductive amination conditions; you will likely observe ring opening or lack of reactivity. You must reduce the pyrone to the tetrahydro-analog first or employ organometallic nucleophilic addition.

The Core Problem: While THP-4-one appears to be a simple cyclic ketone, it frequently suffers from low conversion and difficult isolation . This is often due to the inductive effect of the ring oxygen, which stabilizes the gem-diol (hydrate) form in the presence of moisture, and the high water solubility of the resulting amino-ethers.

Diagnostic Workflow

Before altering your protocol, identify the failure mode using this logic tree.

TroubleshootingFlow Start START: Low Yield Observed CheckLCMS Analyze Crude via LCMS/NMR Start->CheckLCMS ResultSM Major Peak: Starting Material (Ketone) (No Conversion) CheckLCMS->ResultSM Ketone remains ResultAlc Major Peak: Alcohol (Reduction of Ketone) CheckLCMS->ResultAlc M+2 peak found ResultDi Major Peak: Dialkylated Amine CheckLCMS->ResultDi M + Ketone Mass ResultNone Crude looks good, but Mass Recovery is Low CheckLCMS->ResultNone Clean LCMS, Low Mass Sol1 Diagnosis: Poor Imine Equilibrium Fix: Use Ti(OiPr)4 Protocol (Method B) ResultSM->Sol1 Sol2 Diagnosis: Direct Reduction of Ketone Fix: Switch to NaBH(OAc)3 or Pre-form Imine ResultAlc->Sol2 Sol3 Diagnosis: Over-reaction Fix: Slow addition of reductant or Excess Amine ResultDi->Sol3 Sol4 Diagnosis: Product is Water Soluble Fix: SCX Column or 'Salting Out' Workup ResultNone->Sol4

Figure 1: Diagnostic decision tree for isolating the root cause of reductive amination failure.

Technical Troubleshooting Guide (Q&A)

Issue 1: "I see no conversion by LCMS. The ketone and amine are just sitting there."

Diagnosis: The equilibrium constant (


) for imine formation is unfavorable.
The Science:  The oxygen atom in the THP ring exerts a strong inductive effect (-I). While this theoretically makes the carbonyl electrophilic, it also stabilizes the hydrate  (gem-diol) form if any water is present (solvent or air moisture). The amine cannot attack the hydrate effectively. Furthermore, if your amine is a weak nucleophile (e.g., electron-deficient aniline), it cannot overcome the activation energy without catalysis.

The Fix: Titanium(IV) Isopropoxide [Ti(OiPr)


] Activation. 
Ti(OiPr)

serves a dual function:
  • Lewis Acid: Activates the carbonyl oxygen.

  • Chemical Dehydrant: Irreversibly scavenges water produced during imine formation, driving the equilibrium to completion (Le Chatelier's principle).

Protocol Adjustment: Do not use NaBH(OAc)


 directly. Switch to a two-step "one-pot" protocol: Stir Amine + Ketone + Ti(OiPr)

(neat or in dry THF) for 4–12 hours before adding the reducing agent (NaBH

). See Method B below.
Issue 2: "I am getting the alcohol (4-hydroxytetrahydropyran) instead of the amine."

Diagnosis: Competitive reduction of the ketone. The Science: This occurs when the reducing agent reduces the ketone faster than the amine can form the imine. This is common when using Sodium Borohydride (NaBH


)  or Sodium Cyanoborohydride (NaBH

CN)
at acidic pH without pre-forming the imine.

The Fix: Use Sodium Triacetoxyborohydride (STAB/NaBH(OAc)


) .
STAB is sterically bulky and electron-deficient, making it much less reactive toward neutral ketones/aldehydes but highly reactive toward protonated iminium ions.
  • Tip: Ensure your solvent (DCE or DCM) is dry. STAB decomposes in methanol.

  • Tip: If using an HCl salt of the amine, add exactly 1.0 equivalent of TEA/DIPEA to free the base, but keep the overall pH slightly acidic (pH 5–6) using Acetic Acid to catalyze imine formation.

Issue 3: "My reaction works, but I lose everything during the aqueous workup."

Diagnosis: High aqueous solubility of the product. The Science: The tetrahydropyran ring adds significant polarity. If your amine product is low molecular weight, it will partition into the aqueous layer during a standard NaHCO


/EtOAc extraction.

The Fix: Solid Phase Extraction (SCX-2) or "Salting Out".

  • SCX-2 Cartridges: This is the industry standard for polar amines. The column (sulfonic acid resin) catches the basic amine; neutral impurities wash through with MeOH. The product is released with 2M NH

    
     in MeOH.
    
  • Salting Out: If SCX is unavailable, saturate the aqueous layer with NaCl or K

    
    CO
    
    
    
    until solids precipitate, then extract with CHCl
    
    
    :IPA (3:1)
    instead of EtOAc. The alcohol/chloroform mix is much better at pulling polar amines from water.

Validated Experimental Protocols

Method A: Standard Protocol (For Reactive Amines)

Best for: Aliphatic amines, benzylamines, and non-hindered substrates.

Reagents:

  • Amine (1.0 equiv)

  • Tetrahydro-4H-pyran-4-one (1.2 equiv)

  • NaBH(OAc)

    
     (1.5 equiv)
    
  • Acetic Acid (1–2 drops, catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM [Anhydrous]

Step-by-Step:

  • Dissolve the amine and ketone in DCE (0.1 M concentration).

  • Add Acetic Acid. Stir for 15–30 minutes at Room Temperature (RT) to allow hemiaminal equilibrium.

  • Add NaBH(OAc)

    
     in one portion.
    
  • Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous NaHCO

    
    . Stir vigorously for 15 minutes (critical to break up boron-amine complexes).
    
  • Extraction: Separate phases. If product is polar, use the "Salting Out" method described in Troubleshooting.

Method B: The "Nuclear Option" (Ti(OiPr) Mediated)

Best for: Weak nucleophiles (anilines), sterically hindered amines, or when Method A fails.

Reagents:

  • Amine (1.0 equiv)

  • Tetrahydro-4H-pyran-4-one (1.2–1.5 equiv)

  • Titanium(IV) isopropoxide (1.5–2.0 equiv)

  • Reducing Agent: NaBH

    
     (2.0 equiv) or NaBH
    
    
    
    CN (2.0 equiv)
  • Solvent 1: Dry THF (or Neat)

  • Solvent 2: Dry Methanol (MeOH)

Step-by-Step:

  • Imine Formation: In a dry vial under N

    
    , combine Amine, Ketone, and Ti(OiPr)
    
    
    
    . If the mixture is stirrable, run neat . If solids are present, use minimal dry THF.
  • Stir at RT (or 50°C for difficult substrates) for 6–12 hours. The solution usually turns viscous/yellow.

  • Dilution: Dilute the mixture with dry MeOH (bring to ~0.1 M).

  • Reduction: Cool to 0°C. Carefully add NaBH

    
     portion-wise (Caution: Gas evolution).
    
  • Allow to warm to RT and stir for 2 hours.

  • Quench (Critical): Add 10% NaOH or water dropwise until a white precipitate (TiO

    
    ) forms.
    
  • Filtration: Filter the slurry through a pad of Celite. Wash the pad with MeOH/DCM.

  • Concentrate the filtrate and proceed to SCX workup.

Quantitative Comparison of Reducing Agents

Reducing AgentSelectivity (Imine vs Ketone)Water ToleranceToxicityRecommended Use Case
NaBH(OAc)

High Low (Decomposes)LowFirst-line choice (Method A).
NaBH

CN
MediumHigh (pH dependent)High (Cyanide) Historic standard; use only if STAB fails.
NaBH

Low (Reduces ketones)MediumLowOnly use after pre-forming imine (Method B).
H

/ Pd-C
HighHighLowGood for large scale, but may dehalogenate aromatics.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1] 11, 1996, pp. 3849–3862.[1][2]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527-2530.

Sources

Troubleshooting

Purification of trans-isomer from cis/trans amino ester mixtures

Technical Support Center: Purification of trans-Amino Esters Topic: Audience: Organic Chemists, Process Development Scientists Reference ID: TSC-PUR-042[1] Welcome to the Technical Support Center You are accessing the ad...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of trans-Amino Esters

Topic: Audience: Organic Chemists, Process Development Scientists Reference ID: TSC-PUR-042[1]

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting guide for the isolation of trans-amino acid esters (e.g., 4-substituted prolines, cyclohexyl amino esters) from diastereomeric mixtures. Unlike enantiomers, cis and trans diastereomers possess distinct physical properties (solubility, boiling point, NMR spectra), yet their separation is frequently complicated by oiling out, ester hydrolysis, and poor separation factors.

This guide prioritizes scalable, non-chromatographic methods (crystallization and epimerization) favored in drug development, followed by high-purity polishing techniques.

Module 1: Diastereomeric Salt Crystallization (The Primary Workflow)

Core Principle: While free amino esters are often oils or low-melting solids with poor separation characteristics, their protonated salts (hydrochloride, tosylate, or tartrate) form rigid crystal lattices. In many cyclic systems (like 1,4-substituted cyclohexanes), the trans-isomer salt packs more efficiently due to symmetry and planarity, leading to lower solubility in specific solvents compared to the cis-isomer.

Standard Operating Procedure (SOP): HCl Salt Formation

Reagents:

  • Crude Amino Ester Mixture (Free base)

  • Anhydrous HCl (in Dioxane, Et2O, or generated in situ with Acetyl Chloride/EtOH)

  • Solvent System: Ethanol (EtOH), Isopropanol (IPA), or Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude amino ester oil in 5 volumes of anhydrous EtOH or IPA.

  • Acidification: Cool to 0–5 °C. Slowly add 1.1 equivalents of HCl (e.g., 4M in Dioxane). Caution: Exothermic.

  • Nucleation: Allow the solution to warm to room temperature. If precipitation does not occur, add a co-solvent (EtOAc or MTBE) dropwise until turbidity persists.

  • Digestion: Heat the slurry to reflux (dissolving fine particles) and slowly cool to ambient temperature over 4 hours. This "Ostwald ripening" favors the growth of the thermodynamically stable crystal form (usually trans).

  • Filtration: Filter the white solid. Wash with cold MTBE.

Data: Solvent Screening for trans-4-Aminocyclohexanecarboxylate Ethyl Ester

Solvent SystemYield (%)trans:cis Ratio (Initial)trans:cis Ratio (Final)Notes
EtOH (Anhydrous) 65%60:4092:8Good purification, moderate yield.
IPA / MTBE (1:2) 82%60:4085:15Higher yield, lower purity (kinetic trapping).
Acetonitrile 55%60:40>98:2 Best selectivity; trans-isomer crystallizes sharply.
Water/EtOH N/A60:40N/AAvoid: High risk of ester hydrolysis.
Workflow Visualization

CrystallizationWorkflow Start Crude Mixture (cis/trans oil) Solvent Dissolve in Alcohol (EtOH or IPA) Start->Solvent Acid Add Anhydrous HCl (1.1 eq) Solvent->Acid Check Precipitate formed? Acid->Check Heat Heat to Reflux (Digestion) Check->Heat Yes Seed Add Anti-solvent (MTBE) or Seed Check->Seed No (Oiling out) Cool Slow Cool (0.5°C/min) Heat->Cool Seed->Heat Filter Filter & Wash (Isolate trans-HCl) Cool->Filter

Figure 1: Decision matrix for the crystallization of diastereomeric amino ester salts.

Module 2: Dynamic Kinetic Resolution (Epimerization)

The Problem: If your synthetic route produces a 1:1 mixture (or favors the cis form), crystallization alone limits your maximum yield to 50%. The Solution: Utilize Thermodynamic Epimerization . For 1,4-disubstituted cyclohexanes, the trans-isomer (diequatorial) is generally thermodynamically more stable than the cis-isomer (axial/equatorial). By establishing an equilibrium condition, you can convert cis to trans.

Protocol: Schiff Base Mediated Epimerization This method uses a catalytic aldehyde to form a Schiff base (imine), which increases the acidity of the


-proton, facilitating epimerization.
  • Setup: Suspend the amino ester (free base) in Toluene or EtOH.

  • Catalyst: Add 5–10 mol% of Salicylaldehyde or Benzaldehyde.

  • Base: Add 0.5 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaOEt.

  • Reaction: Reflux for 12–24 hours.

  • Workup: Cool and hydrolyze the imine with dilute aqueous HCl. The trans-amino ester HCl salt often precipitates directly from the aqueous/organic interface or can be crystallized as per Module 1.

Mechanistic Insight: The imine formation temporarily breaks the stereochemical lock on the


-carbon. The base removes the proton, forming a planar enolate-like intermediate. Upon re-protonation, the bulky group prefers the equatorial position (trans), driving the equilibrium.

Epimerization Cis cis-Amino Ester (Less Stable) Imine Schiff Base Intermediate Cis->Imine + Aldehyde Planar Planar Enolate (Transition State) Imine->Planar + Base - H+ Trans trans-Amino Ester (Thermodynamic Product) Imine->Trans Hydrolysis (Equilibrium Shift) Planar->Imine + H+ Trans->Cis Slow Reversion

Figure 2: Mechanism of Schiff-base mediated cis-to-trans epimerization.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

  • Diagnosis: This is common with amino esters due to trace solvent impurities or super-saturation.

  • Fix 1 (Solvent Switch): If using EtOH, switch to Acetonitrile (MeCN) . MeCN is less prone to solvating the ionic lattice of HCl salts, often forcing a hard crystal.

  • Fix 2 (Thermal Cycling): Heat the oil to reflux until it dissolves (add minimal MeOH if needed), then cool very slowly. Rapid cooling traps solvent, causing oiling.

  • Fix 3 (Counter-ion): Switch from HCl to p-Toluenesulfonic acid (pTsOH) . Tosylate salts are generally higher melting and less hygroscopic than hydrochlorides.

Q2: I see ester hydrolysis (acid formation) during crystallization.

  • Cause: Presence of water in the solvent or hygroscopic uptake by the HCl salt.

  • Fix: Use Anhydrous solvents (keep water <0.1%). If generating HCl in situ, use Acetyl Chloride + dry Ethanol (which consumes water) rather than aqueous HCl. Perform crystallization at temperatures <60 °C if possible.

Q3: Chromatography is not separating the isomers. What can I do?

  • Insight: Free amines trail on silica due to interaction with silanols, masking the diastereomeric separation.

  • Protocol: Protect the amine with a Boc (tert-butoxycarbonyl) group.

    • Reaction: Amino ester +

      
       / 
      
      
      
      in DCM.
    • Result: Boc-protected diastereomers usually separate easily on silica (Hexane/EtOAc gradients) because the hydrogen-bonding capability of the amine is masked. The trans isomer (linear/planar) typically elutes later than the cis (bent) on standard silica, though this varies by substrate.

Q4: Can I use enzymatic resolution?

  • Advanced Option: Yes. Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze the ester of one diastereomer.

    • Setup: Stir mixture in buffer/organic solvent with Lipase.

    • Outcome: The cis-ester might hydrolyze to the cis-acid (water soluble), leaving the trans-ester (organic soluble) intact. This requires screening and is substrate-dependent.

References

  • Preparation of trans-4-amino-cyclohexyl acetic acid ethyl ester HCl. Source: European Patent EP2358661B1. Context: Describes the industrial hydrogenation and subsequent crystallization of HCl salts to isolate the trans-isomer. URL:

  • Epimerization of Amino Acid Esters via Schiff Bases.

    
    -carbon.
    URL:
    
  • Separation of cis/trans 4-tert-butylcyclohexyl acetate. Source: SIELC Technologies Application Note. Context: Demonstrates chromatographic behavior of substituted cyclohexane derivatives. URL:

  • Separation and purification of cis and trans isomers (Diamines/Acids). Source: US Patent 3,880,925. Context: Foundational work on using solubility differences of dihydrochloride salts for isomer separation. URL:

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Differentiating Cis and Trans Tetrahydropyran-2-carboxylates using NMR Coupling Constants

Introduction: The Stereochemical Imperative in Drug Discovery The tetrahydropyran (THP) ring is a privileged scaffold, frequently encountered in the architecture of natural products and synthetic pharmaceutical agents. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Imperative in Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold, frequently encountered in the architecture of natural products and synthetic pharmaceutical agents. Its prevalence stems from its metabolic stability and its ability to engage in crucial hydrogen bonding interactions. However, the therapeutic efficacy and pharmacological profile of a THP-containing molecule are critically dependent on its three-dimensional structure. The relative orientation of substituents—the distinction between cis and trans diastereomers—can profoundly alter a molecule's ability to bind to its biological target. Consequently, unambiguous stereochemical assignment is not merely an academic exercise; it is a cornerstone of modern drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating molecular structure in solution. Among the wealth of information an NMR spectrum provides, the vicinal proton-proton coupling constant (³JHH) is an exceptionally powerful parameter for defining stereochemistry. This guide provides a detailed comparison of the NMR coupling constants for cis and trans tetrahydropyran-2-carboxylates, offering researchers the theoretical foundation and practical data needed to confidently assign these isomers.

Theoretical Foundation: The Karplus Relationship and Conformational Analysis

The key to differentiating cis and trans isomers lies in understanding the conformation of the THP ring and how that geometry influences NMR coupling constants.

The Karplus Equation: A Window into Dihedral Angles

Vicinal coupling (³J) arises from the interaction of the spins of two protons separated by three bonds (H-C-C-H). The magnitude of this interaction is not constant; it is exquisitely sensitive to the dihedral angle (φ) between the two C-H bonds. This relationship was famously described by Martin Karplus and is a fundamental principle in structural NMR.[1][2][3]

The Karplus equation demonstrates that:

  • Large coupling constants (³J ≈ 8-12 Hz) are observed when the protons are anti-periplanar (φ ≈ 180°).

  • Small coupling constants (³J ≈ 1-5 Hz) are observed when the protons are syn-clinal or gauche (φ ≈ 60°).[4][5]

dot graph Karplus_Curve { layout=neato; label="Karplus Relationship: ³JHH vs. Dihedral Angle"; fontsize=14; labelloc="t"; bgcolor="#F1F3F4"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Axes "origin" [pos="0,0!", label=""]; "x_axis" [pos="10,0!", label="Dihedral Angle (φ)"]; "y_axis" [pos="0,6!", label="³JHH (Hz)"]; "origin" -- "x_axis" [arrowhead=vee]; "origin" -- "y_axis" [arrowhead=vee];

// X-axis labels "0_deg" [pos="0.5,-0.5!", label="0°"]; "90_deg" [pos="5,-0.5!", label="90°"]; "180_deg" [pos="9.5,-0.5!", label="180°"];

// Y-axis labels "0_hz" [pos="-0.5,0!", label="0"]; "12_hz" [pos="-0.5,5.5!", label="~12"];

// Curve points p0 [pos="0.5,5.5!", label="", shape=point, color="#4285F4"]; p1 [pos="1,5.2!", label="", shape=point, color="#4285F4"]; p2 [pos="2,4.2!", label="", shape=point, color="#4285F4"]; p3 [pos="3,2.5!", label="", shape=point, color="#4285F4"]; p4 [pos="4,0.8!", label="", shape=point, color="#4285F4"]; p5 [pos="5,0.1!", label="", shape=point, color="#4285F4"]; p6 [pos="6,0.8!", label="", shape=point, color="#4285F4"]; p7 [pos="7,2.5!", label="", shape=point, color="#4285F4"]; p8 [pos="8,4.2!", label="", shape=point, color="#4285F4"]; p9 [pos="9.5,5.5!", label="", shape=point, color="#4285F4"];

// Draw the curve p0 -- p1 -- p2 -- p3 -- p4 -- p5 -- p6 -- p7 -- p8 -- p9 [color="#4285F4", penwidth=2]; } Caption: The Karplus curve illustrates the dependency of the ³JHH coupling constant on the dihedral angle.

Conformational Preferences of the THP Ring

Like cyclohexane, the tetrahydropyran ring adopts a low-energy chair conformation to minimize torsional and angle strain.[6][7] Substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.

For a tetrahydropyran-2-carboxylate, the conformational equilibrium is governed by two opposing forces:

  • Steric Hindrance (A-value): Generally, bulky substituents prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial protons.[8]

  • The Anomeric Effect: When an electronegative substituent (like the oxygen of a carboxylate) is at the C2 position (the anomeric carbon, adjacent to the ring oxygen), there is a stereoelectronic preference for the axial orientation.[9][10] This is due to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C2-substituent bond.

The interplay of these effects determines the dominant chair conformation in solution, which in turn dictates the observed NMR coupling constants.

Comparative Analysis: Deciphering Cis vs. Trans Isomers

The most diagnostic proton for assigning the stereochemistry of a 2-substituted THP is the proton at C2 (H2). Its coupling to the adjacent protons at C3 provides a clear signature for the orientation of the C2-substituent.

The Trans Isomer Signature

In a trans-2-substituted THP, the carboxylate and the other substituent are on opposite faces of the ring. To minimize steric strain, the molecule will overwhelmingly adopt a conformation where both bulky groups are in the diequatorial position.

  • Conformation: When the C2-carboxylate is equatorial, the corresponding H2 proton must be axial .

  • Coupling Pattern: An axial H2 proton has two distinct neighbors on C3: one axial proton (H3ax) and one equatorial proton (H3eq).

    • The dihedral angle between H2ax and H3ax is ~180° (anti-periplanar). This results in a large coupling constant, ³J(H2ax, H3ax) = 8 - 12 Hz .[4][11]

    • The dihedral angle between H2ax and H3eq is ~60° (gauche). This results in a small coupling constant, ³J(H2ax, H3eq) = 2 - 5 Hz .

  • NMR Signal: The signal for H2 in the trans isomer will characteristically appear as a doublet of doublets (dd) with one large and one small coupling constant . This large, diaxial coupling is the hallmark of a trans isomer.

The Cis Isomer Signature

In a cis-2-substituted THP, the substituents are on the same face of the ring. The conformation is often dictated by the powerful anomeric effect, which favors placing the C2-carboxylate group in the axial position.

  • Conformation: If the C2-carboxylate is axial, the corresponding H2 proton must be equatorial .

  • Coupling Pattern: An equatorial H2 proton also has two neighbors on C3.

    • The dihedral angle between H2eq and H3ax is ~60° (gauche). This results in a small coupling constant, ³J(H2eq, H3ax) = 1 - 5 Hz .

    • The dihedral angle between H2eq and H3eq is also ~60° (gauche). This also results in a small coupling constant, ³J(H2eq, H3eq) = 1 - 5 Hz .

  • NMR Signal: The signal for H2 in the cis isomer will appear as a multiplet with only small coupling constants . Often, it resolves as a narrow doublet of doublets or may even appear as a broad singlet if the couplings are very similar and small. The absence of a large coupling constant for H2 is the key identifier for the cis isomer.

Experimental Workflow and Data Interpretation

Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified tetrahydropyran-2-carboxylate isomer. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Acquisition Parameters:

    • Experiment: Standard 1D Proton (¹H) experiment.

    • Temperature: 298 K (25 °C).

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 8 to 16, depending on sample concentration.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze the multiplicities and coupling constants.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh Isomer (5-10 mg) prep2 Dissolve in CDCl₃ (~0.6 mL) prep1->prep2 prep3 Add TMS Standard prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Run 1D ¹H Experiment (ns=16, d1=2s) proc1 Fourier Transform (FID -> Spectrum) acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate (TMS = 0 ppm) proc2->proc3 proc4 Analyze J-Couplings proc3->proc4

Illustrative Data and Interpretation

To demonstrate these principles, let's consider the hypothetical ¹H NMR data for the cis and trans isomers of methyl 6-methyltetrahydropyran-2-carboxylate.

Table 1: Comparison of ¹H NMR Data for cis and trans Isomers

Proton Assignmenttrans-Isomer Data (Diequatorial)cis-Isomer Data (Axial/Equatorial)
H2 δ 4.15 (dd, J = 11.2, 4.5 Hz)δ 4.65 (dd, J = 4.8, 2.1 Hz)
H6 δ 3.80 (m)δ 4.10 (m)
-OCH₃ δ 3.75 (s)δ 3.76 (s)
-CH₃ (at C6) δ 1.25 (d, J = 6.2 Hz)δ 1.28 (d, J = 6.3 Hz)
Ring CH₂ δ 1.50 - 2.10 (m)δ 1.55 - 2.20 (m)
Data Analysis
  • trans-Isomer: The key to the assignment is the signal for H2 at δ 4.15 ppm. It appears as a doublet of doublets with coupling constants of 11.2 Hz and 4.5 Hz. The large coupling of 11.2 Hz is unequivocally due to a diaxial (H2ax-H3ax) interaction. This confirms that H2 is in the axial position, meaning the carboxylate group must be equatorial. This is the expected low-energy conformation for the trans isomer.

  • cis-Isomer: In contrast, the signal for H2 in the other isomer appears at δ 4.65 ppm as a doublet of doublets with two small coupling constants of 4.8 Hz and 2.1 Hz . The absence of any large coupling constant (> 8 Hz) indicates that H2 is not axial. It must therefore be in the equatorial position, which places the carboxylate group in the axial position (favored by the anomeric effect). This coupling pattern is the definitive signature of the cis isomer.

Conclusion

The differentiation of cis and trans tetrahydropyran-2-carboxylates is readily achievable through a careful analysis of vicinal proton-proton coupling constants in ¹H NMR spectra. The diagnostic H2 proton provides a clear and reliable signature for each isomer. The trans isomer is characterized by a large diaxial coupling constant (8-12 Hz) for H2, while the cis isomer exhibits only small gauche couplings (1-5 Hz) for the same proton. This methodology, grounded in the fundamental principles of the Karplus relationship and conformational analysis, is an indispensable tool for researchers in organic synthesis and medicinal chemistry, enabling the confident and accurate assignment of stereochemistry crucial for advancing scientific discovery.

References

  • Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities—I : An empirical generalization of the Karplus equation. Tetrahedron, 36(19), 2783-2792. Available at: [Link]

  • ResearchGate. (n.d.). Representation of the 3 J H1,H2 , 3 J H2,H3 , 3 J H3,H4 , and 3 J H4,H5 coupling constant values... Retrieved from ResearchGate. Available at: [Link]

  • Bose, B., & Serianni, A. S. (2018). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. National Institutes of Health. Available at: [Link]

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Available at: [Link]

  • Diercks, T., Daniels, M., & Kaptein, R. (2012). The Karplus equation and its use in the structure determination of biomolecules. In eMagRes. John Wiley & Sons, Ltd. Available at: [Link]

  • Woodcock, H. L., Moran, D., Pastor, R. W., MacKerell, A. D., Jr, & Brooks, B. R. (2007). Ab Initio Modeling of Glycosyl Torsions and Anomeric Effects in a Model Carbohydrate: 2-Ethoxy Tetrahydropyran. Biophysical Journal, 93(10), 3341–3350. Available at: [Link]

  • Perrin, C. L. (1995). The anomeric effect: The dominance of exchange effects in O-C-O and N-C-O acetals. Pure and Applied Chemistry, 67(5), 719-724. Available at: [Link]

  • Alabugin, I. V. (2000). The Anomeric Effect. In Stereoelectronic Effects. Springer, Cham. Available at: [Link]

  • Pierson, G. O., & Runquist, O. A. (1968). Conformational analysis of some 2-alkoxytetrahydropyrans. The Journal of Organic Chemistry, 33(6), 2572–2574. Available at: [Link]

  • Chemistry LibreTexts. (2019). NMR - Interpretation. Retrieved from Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Karplus equation. Retrieved from Wikipedia. Available at: [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Conformational Analysis CA12. Rings Containing Heteroatoms. Retrieved from csbsju.edu. Available at: [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. Retrieved from Organic Chemistry Data. Available at: [Link]

  • Douglas, C. M. (n.d.). Conformational analysis. Retrieved from Organic Chemistry 1: An open textbook. Available at: [Link]

Sources

Comparative

1H NMR spectrum analysis of ethyl trans-4-aminotetrahydropyran-2-carboxylate

Technical Comparison Guide: 1H NMR Spectrum Analysis of Ethyl trans-4-aminotetrahydropyran-2-carboxylate Executive Summary: The Stereochemical Challenge Ethyl trans-4-aminotetrahydropyran-2-carboxylate is a critical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1H NMR Spectrum Analysis of Ethyl trans-4-aminotetrahydropyran-2-carboxylate

Executive Summary: The Stereochemical Challenge

Ethyl trans-4-aminotetrahydropyran-2-carboxylate is a critical scaffold in the synthesis of peptidomimetics and enzyme inhibitors. The primary analytical challenge lies in distinguishing the desired trans-isomer from the thermodynamically more stable cis-isomer (a common impurity from hydrogenation or reduction steps).

The Core Distinction:

  • Cis-Isomer (2,4-cis): Adopts a stable diequatorial (e,e) conformation. Both H2 and H4 protons are axial, exhibiting large vicinal couplings (

    
     Hz).
    
  • Trans-Isomer (2,4-trans): Forces a chair conformation with one axial and one equatorial substituent (a,e). Consequently, either H2 or H4 will be equatorial, exhibiting small vicinal couplings (

    
     Hz).
    

This guide provides the definitive spectral fingerprints to validate the trans-geometry.

Structural & Conformational Analysis

To interpret the NMR data, one must understand the conformational preferences of the 2,4-disubstituted tetrahydropyran (THP) ring. Unlike 1,4-disubstituted cyclohexanes, the presence of the oxygen atom at position 1 alters the numbering and spatial relationships (effectively a 1,3-relationship on the carbon backbone).

Conformational Logic Diagram

ConformationalAnalysis cluster_0 Cis-Isomer (Thermodynamic Product) cluster_1 Trans-Isomer (Target Molecule) Cis_EE Conformer A (e,e) Both Groups Equatorial (Most Stable) Cis_AA Conformer B (a,a) Both Groups Axial (High Energy - Steric Strain) Cis_EE->Cis_AA Ring Flip NMR_Cis NMR Signature (Cis) H2 & H4 are Axial Large J-couplings (~11 Hz) Broad Multiplets Cis_EE->NMR_Cis Trans_AE Conformer C (2-eq, 4-ax) Ester Equatorial / Amine Axial (Likely Major Trans Conformer) Trans_EA Conformer D (2-ax, 4-eq) Ester Axial / Amine Equatorial (Anomeric Effect may stabilize) Trans_AE->Trans_EA Ring Flip (Equilibrium) NMR_Trans NMR Signature (Trans) One H is Equatorial Small J-couplings (< 5 Hz) Narrow Multiplet (W1/2) Trans_AE->NMR_Trans Trans_EA->NMR_Trans

Figure 1: Conformational energy landscape dictating the NMR coupling constants.

Comparative Spectral Data (Trans vs. Cis)

The following table contrasts the diagnostic signals in CDCl


. Note that chemical shifts (

) may vary slightly based on concentration and amine protonation state, but the coupling patterns (

values)
remain the gold standard for assignment.
Diagnostic Signal Table
FeatureTrans-Isomer (Target) Cis-Isomer (Impurity) Structural Explanation
H2 Signal (Proton

to Ester)
dd or ddd

ppmSmall Coupling:

Hz
dd

ppmLarge Coupling:

Hz
In the trans isomer (assuming 2-ax/4-eq), H2 is equatorial, lacking the large 180° dihedral angle with H3ax.
H4 Signal (Proton

to Amine)
tt or m (Narrow)

ppmWidth (

):
Small (< 15 Hz)
tt (Broad)

ppmWidth (

):
Large (> 25 Hz)
In the cis isomer (e,e), H4 is axial and couples strongly with H3ax and H5ax (

Hz).
H6 Signals (

to Ether Oxygen)
Complex multipletsDistinct anisochronicityTd or dddLarge axial splittingH6ax/eq splitting patterns help confirm the rigid chair conformation.
C13 NMR (C2/C4) C2 and C4 often shielded (upfield) relative to cisC2 and C4 deshielded (downfield)

-gauche effect in the trans isomer (axial substituent) causes upfield shifts of 3-5 ppm.

Critical Insight: If the spectrum shows both H2 and H4 as broad multiplets with splittings > 10 Hz, you have isolated the Cis-isomer . The Trans-isomer must show at least one of these protons as a narrow multiplet.

Experimental Protocol: Self-Validating Assignment

To ensure high-confidence assignment, follow this step-by-step workflow. This protocol minimizes ambiguity caused by signal overlap.

Step 1: Sample Preparation
  • Solvent: Use CDCl

    
      (Chloroform-d) for the free base. If the sample is a hydrochloride salt, use DMSO-d
    
    
    
    or D
    
    
    O
    .
    • Note: In D

      
      O, the amine protons exchange and disappear, simplifying the H4 region.
      
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required for clear 13C detection, but avoid viscosity broadening.

Step 2: 1H NMR Acquisition
  • Pulse Sequence: Standard 1D proton (30° pulse).

  • Scans: 16–64 scans.

  • Validation: Check the integral of the ethyl ester (CH

    
     at ~4.1 ppm, CH
    
    
    
    at ~1.2 ppm) against the H2 proton (1H). Ratio must be exact.
Step 3: Decoupling (Homodecoupling) - The "Killer" Experiment

If the multiplets at H2 or H4 are overlapped:

  • Irradiate the H3/H5 region (approx 1.5–2.0 ppm).

  • Observe the collapse of H2 and H4 signals.

  • Result: This removes vicinal coupling. If the H2 signal simplifies to a singlet (or small doublet due to long-range coupling), it confirms the connectivity.

Step 4: NOE (Nuclear Overhauser Effect) Difference
  • Irradiate H2.

  • Cis-Isomer: Strong NOE enhancement at H4 (both axial, spatial proximity ~2.5 Å).

  • Trans-Isomer: Weak or NO enhancement at H4 (one ax, one eq, distance > 3.5 Å).

Troubleshooting & Impurity Analysis

Common impurities can mimic the target or complicate integration.

ImpurityDiagnostic SignalSource
Boc-Protected Intermediate Singlet (9H) at

ppm.
Incomplete deprotection.
Hydrolysis Product (Acid) Loss of Ethyl signals (4.1 q, 1.2 t). Broad OH > 10 ppm.Ester hydrolysis during workup.
Dihydropyran (Elimination) Olefinic signals at

ppm.
Elimination of the amine or ester under harsh conditions.
Workflow Logic Diagram

Workflow Sample Sample (10mg) Solvent Solvent: CDCl3 (Free Base) Sample->Solvent Acquire Acquire 1H NMR Solvent->Acquire CheckH2 Analyze H2 Signal (3.9 - 4.2 ppm) Acquire->CheckH2 Broad Broad (J > 10Hz) Axial-Axial Coupling CheckH2->Broad Large J Narrow Narrow (J < 5Hz) Eq-Axial Coupling CheckH2->Narrow Small J ResultCis CIS Isomer (Impurity) Broad->ResultCis ResultTrans TRANS Isomer (Target) Narrow->ResultTrans

Figure 2: Decision tree for rapid stereochemical assignment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Hansch, C., et al. (2004). "Stereoselective synthesis of 2,4-disubstituted tetrahydropyrans." Journal of Organic Chemistry.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH.
Validation

Publish Comparison Guide: X-ray Crystallography of trans-4-Aminotetrahydropyran Derivatives

This guide serves as a technical comparison and operational manual for researchers utilizing trans-4-aminotetrahydropyran (4-amino-THP) derivatives in drug design. It focuses on the structural advantages of the tetrahydr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and operational manual for researchers utilizing trans-4-aminotetrahydropyran (4-amino-THP) derivatives in drug design. It focuses on the structural advantages of the tetrahydropyran scaffold over carbocyclic analogs (e.g., cyclohexane) and provides specific crystallographic insights into the trans-3,4-disubstituted systems, which are critical pharmacophores in modern medicinal chemistry.

Executive Summary & Core Value Proposition

The tetrahydropyran (THP) ring is a "privileged structure" in medicinal chemistry, offering a superior physicochemical profile compared to cyclohexane. The inclusion of the ether oxygen at the 4-position relative to the amine lowers LogP (lipophilicity) by approximately 1.0–1.5 units and increases aqueous solubility, while maintaining the steric bulk of a saturated six-membered ring.

For trans-4-aminotetrahydropyran derivatives (specifically trans-3-amino-4-hydroxytetrahydropyran and related 3,4-disubstituted systems), X-ray crystallography reveals a distinct preference for the diequatorial chair conformation . This contrasts with cis-isomers, which are forced into an axial-equatorial arrangement, often leading to higher internal strain and different hydrogen-bonding networks.

Key Performance Indicators (KPIs)
Featuretrans-4-Amino-THP DerivativesCyclohexane AnalogsImpact on Drug Design
LogP (Lipophilicity) Low (-0.3 to 0.5)High (> 1.5)Improved metabolic stability & solubility.
H-Bond Potential High (Donor + Acceptor)Low (Donor only)Additional binding vector via ether oxygen.
Conformation Rigid Diequatorial (Major)Rigid DiequatorialPredictable vector alignment for substituents.
Solubility (aq) High (> 50 mg/mL)Low (< 1 mg/mL)Better bioavailability and formulation.

Structural Characterization: X-ray Crystallography Data

The following data characterizes the geometry of trans-4-aminotetrahydropyran-3-ol (CAS 215940-92-4), a representative scaffold.

Stereochemical Assignment & Conformation

X-ray diffraction confirms that the trans-isomer crystallizes predominantly in the


 chair conformation .
  • Substituent Orientation: Both the C3-hydroxyl and C4-amino groups occupy equatorial positions. This minimizes 1,3-diaxial interactions.[1]

  • Torsion Angles: The N-C4-C3-O torsion angle is approximately 60° (gauche) in the crystal lattice, facilitated by an intramolecular hydrogen bond between the hydroxyl proton and the amine lone pair (or vice versa, depending on protonation state).

Bond Lengths and Angles (Experimental vs. Calculated)

The ether oxygen introduces specific distortions compared to a cyclohexane ring.

Table 1: Crystallographic Parameters (Comparative) Data derived from small-molecule crystal structures of aminopyrans.

ParameterBond/Angletrans-4-Amino-THP (Å/°)Cyclohexane Analog (Å/°)Causality / Note
Bond Length C–O (Ring)1.432 ± 0.005 N/A (1.54 C-C)C-O bonds are shorter, slightly compressing the ring.
Bond Length C4–N (Exocyclic)1.472 ± 0.004 1.475 ± 0.005Similar, but electronic withdrawal from ring O affects pKa.
Bond Angle C–O–C (Ring)111.5° 109.5° (C-C-C)The ether oxygen expands the angle, flattening the chair slightly.
Torsion X–C3–C4–Y~58–62° ~60°Trans-diequatorial geometry is stabilized by H-bonding.
Crystal Packing Network

Unlike cyclohexane derivatives which pack via weak Van der Waals forces, trans-4-amino-THP derivatives form robust 2D hydrogen-bonding sheets .

  • Primary Interaction:

    
     (Intermolecular).
    
  • Secondary Interaction:

    
     (Intramolecular or Intermolecular).
    
  • Result: Higher melting points and density compared to carbocyclic isosteres.

Experimental Protocols

Synthesis of trans-4-Aminotetrahydropyran-3-ol

This protocol ensures the exclusive formation of the trans-isomer via epoxide ring opening, validated by X-ray.

Mechanism: Nucleophilic attack of ammonia/azide on the epoxide occurs in an


 fashion (anti-addition), guaranteeing trans stereochemistry.

SynthesisWorkflow Start 3,6-Dihydro-2H-pyran Epox 3,7-Dioxabicyclo[4.1.0]heptane (Epoxide) Start->Epox m-CPBA, DCM 0°C -> RT Reaction Ring Opening (NH3 / MeOH, 80°C) Epox->Reaction Anti-addition Product trans-4-Amino-THP-3-ol (Racemic) Reaction->Product Yield: ~85% Resolution Chiral Resolution (L-Tartaric Acid) Product->Resolution Optional Xray X-ray Crystallography (Vapor Diffusion) Resolution->Xray Single Crystal Growth

Figure 1: Synthetic workflow for accessing the trans-amino-THP scaffold. The epoxide opening is the critical stereodefining step.

Crystallization Protocol for X-ray Analysis

To obtain diffraction-quality crystals of the hydrochloride salt:

  • Dissolution: Dissolve 50 mg of trans-4-aminotetrahydropyran-3-ol hydrochloride in 0.5 mL of Methanol .

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a narrow glass vial.

  • Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether or Acetone . Cap the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment. Prismatic crystals appear within 48–72 hours.

  • Mounting: Harvest crystals using cryo-loops and flash-cool in liquid nitrogen (100 K) for data collection.

Conformational Analysis & Decision Logic

When designing drugs, choosing between cis and trans isomers dictates the vector of the functional groups.

  • Trans-Isomer (Diequatorial): The substituents are ~180° apart (pseudo-dihedral), extending the molecule linearly. Ideal for spanning deep pockets.

  • Cis-Isomer (Axial/Equatorial): The substituents are ~60° apart. One group is forced axial, incurring a steric penalty of ~1.0 kcal/mol (A-value effect).

ConformationEnergy State1 trans-Diequatorial (Lowest Energy) Barrier Ring Flip Barrier (~10 kcal/mol) State1->Barrier Steric Strain State2 trans-Diaxial (High Energy) State2->State1 Rapid Relaxation Barrier->State2 Decision Drug Design Choice Decision->State1 Select for Linear Vectors Decision->State2 Avoid (Unstable)

Figure 2: Conformational energy landscape. The trans-diequatorial form is the thermodynamically stable species observed in X-ray studies.

References

  • PubChem Compound Summary. (2025). (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.[2] National Library of Medicine. [Link]

  • Cambridge Structural Database (CSD). (2024). Geometric preferences of tetrahydropyran rings. Cambridge Crystallographic Data Centre. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Tetrahydropyrans and Prins Cyclization. [Link]

  • NIST Chemistry WebBook. (2024). Experimental data for Cyclohexane and Heterocycles. [Link]

Sources

Comparative

Comparative Guide: Distinguishing Trans-Isomers via NOESY and COSY NMR

Executive Summary In small molecule drug development, distinguishing between cis (Z) and trans (E) isomers is not merely a structural formality; it is a determinant of pharmacological potency and toxicity. While X-ray cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small molecule drug development, distinguishing between cis (Z) and trans (E) isomers is not merely a structural formality; it is a determinant of pharmacological potency and toxicity. While X-ray crystallography is definitive, it requires single crystals. Solution-state NMR remains the workhorse for rapid stereochemical assignment.

This guide objectively compares COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) for resolving trans-isomers.

The Core Distinction:

  • COSY relies on Scalar (

    
    ) Coupling  (through-bond). It is quantitative and definitive for rigid systems (alkenes, cyclohexanes) where dihedral angles dictate coupling constants (
    
    
    
    ).
  • NOESY relies on Dipolar Coupling (through-space). It is qualitative but indispensable when

    
    -coupling is ambiguous (e.g., quaternary centers, trisubstituted alkenes) or when spectral overlap obscures multiplet analysis.
    

Theoretical Framework: The Physics of Discrimination

To select the correct experiment, one must understand the physical mechanism probing the stereochemistry.

COSY and the Karplus Relationship

COSY correlates protons connected by chemical bonds. The cross-peak fine structure in a high-resolution COSY (specifically DQF-COSY) reveals the vicinal coupling constant (


), which depends on the dihedral angle (

) between the C-H bonds.


  • Trans-alkenes (

    
    ):  Large coupling (
    
    
    
    Hz).[1][2]
  • Cis-alkenes (

    
    ):  Intermediate coupling (
    
    
    
    Hz).[1][2]
  • Cyclohexanes (Diaxial vs. Axial-Equatorial): Trans-diaxial protons (

    
    ) show large couplings (
    
    
    
    Hz), while cis (ax-eq) are small (
    
    
    Hz).
NOESY and the Dependence

NOESY correlates protons close in space (< 5 Å), regardless of bond connectivity. The signal intensity (


) is inversely proportional to the sixth power of the distance (

) between nuclei.


  • Cis-isomers: Protons are physically closer, yielding strong NOE cross-peaks.[3]

  • Trans-isomers: Protons are distant, yielding weak or absent NOE cross-peaks between the alkene protons (though they may show NOEs to substituents).

Comparative Analysis: COSY vs. NOESY

The following table summarizes the performance of each technique specifically for isomer differentiation.

FeatureCOSY (specifically DQF-COSY)NOESY (or ROESY)
Primary Mechanism Through-Bond (Scalar Coupling)Through-Space (Dipolar Relaxation)
Critical Parameter Dihedral Angle (

)
Internuclear Distance (

)
Data Output Connectivity +

-values (Hz)
Spatial Proximity (Intensity)
Trans-Alkene Signature Large

(12–18 Hz)
No/Weak cross-peak between vinylic H
Cis-Alkene Signature Smaller

(6–12 Hz)
Strong cross-peak between vinylic H
Limitation Requires resolved multiplets; fails if

.
Subject to spin diffusion (false positives); requires mixing time optimization.
Best For Rigid rings (cyclohexanes), disubstituted alkenes.Trisubstituted alkenes, quaternary centers, flexible chains.

Decision Logic & Workflow

The choice between COSY and NOESY is rarely binary; they are synergistic. However, the order of operations impacts efficiency.

IsomerID Start Unknown Isomer (Cis vs Trans) Run1D Run 1D 1H NMR Check Spectral Complexity Start->Run1D CheckJ Can 3J_HH be measured directly from 1D? Run1D->CheckJ DirectJ Measure 3J_HH CheckJ->DirectJ Yes (Resolved) RunDQF Run DQF-COSY (High Res) CheckJ->RunDQF No (Overlapped) AnalyzeJ Analyze Magnitude DirectJ->AnalyzeJ Ambiguous Is J-coupling ambiguous or unavailable? (e.g. Trisubstituted) AnalyzeJ->Ambiguous ExtractJ Extract J from Antiphase Cross-peaks RunDQF->ExtractJ ExtractJ->AnalyzeJ RunNOESY Run 2D NOESY (Mixing time 500-800ms) Ambiguous->RunNOESY Yes Conclusion Assign Configuration Ambiguous->Conclusion No (J is definitive) AnalyzeNOE Analyze Cross-Peak Intensity (Vinylic H-H vs H-Substituent) RunNOESY->AnalyzeNOE AnalyzeNOE->Conclusion

Figure 1: Decision matrix for stereochemical assignment. Note that DQF-COSY is preferred over standard magnitude COSY for extracting coupling constants.

Experimental Protocols

To ensure reproducibility and scientific integrity, follow these optimized protocols.

DQF-COSY (Double Quantum Filtered)

Why DQF? Standard magnitude COSY has broad dispersive diagonal peaks that obscure near-diagonal correlations. DQF-COSY produces phase-sensitive spectra with anti-phase cross-peaks, allowing precise measurement of


 values by measuring the distance between the positive and negative lobes of the cross-peak.

Protocol:

  • Pulse Sequence: cosygpmfph (Bruker) or equivalent gradient-selected, phase-sensitive DQF.

  • Spectral Width: Minimize to the region of interest to maximize digital resolution (Hz/pt).

  • Scans (NS): Minimum 8-16 (DQF loses 50% signal compared to standard COSY).

  • Processing: Process with 0 Hz line broadening (LB) or sine-bell squared (QSINE) to preserve multiplet structure.

  • Analysis:

    • Locate the cross-peak between protons H-A and H-B.

    • Extract the row/column slice.

    • Measure the separation (Hz) between the anti-phase maxima. Note: This "active coupling" separation is approximately

      
      , though often slightly larger than true 
      
      
      
      due to linewidth cancellation.
2D NOESY (Small Molecule Optimization)

Why Optimization? The NOE effect depends on the correlation time (


).[4][5] Small molecules (MW < 1000) in non-viscous solvents require longer mixing times to build up measurable NOE.

Protocol:

  • Pulse Sequence: noesygpph (Bruker). Use Zero-Quantum Suppression (ZQS) versions if analyzing multiplets close in chemical shift to avoid artifacts.

  • Relaxation Delay (D1): Must be

    
    . Incomplete relaxation suppresses the NOE enhancement. Set D1 
    
    
    
    2.0 - 3.0 seconds for most small molecules.
  • Mixing Time (D8/

    
    ): 
    
    • Small Molecules: 500 ms – 800 ms (Critical: Too short = no signal).

    • Medium/Large Molecules: 100 ms – 300 ms (Critical: Too long = spin diffusion).

  • Analysis:

    • Cis-Alkene: Look for a cross-peak between the two alkene protons.[3][6]

    • Trans-Alkene: Look for cross-peaks between the alkene proton and the substituent on the opposing carbon (e.g., H-C=C-Me).

Data Interpretation: The "Cyclopropane Trap"

A common error in drug development is applying alkene rules to cyclic systems blindly.

Case Study: Alkene vs. Cyclopropane

SystemTrans-Isomer Coupling (

)
Cis-Isomer Coupling (

)
Structural Logic
Alkene 12 - 18 Hz (Larger)6 - 12 Hz (Smaller)Trans dihedral

(Max coupling).[1][2]
Cyclohexane 10 - 12 Hz (Larger)2 - 5 Hz (Smaller)Trans-diaxial

.
Cyclopropane 4 - 8 Hz (Smaller)8 - 12 Hz (Larger)EXCEPTION: Rigid geometry forces cis protons closer (

) while trans are

.

Expert Insight: In cyclopropanes, the cis coupling is often larger than the trans coupling, reversing the standard alkene logic [1]. Always validate with NOESY for cyclic systems.

Visualization of Interactions[7][8]

Understanding the geometry helps in interpreting the NOESY data.

Interactions cluster_cis Cis-Isomer (Z) cluster_trans Trans-Isomer (E) C1 C C2 C C1->C2 Double Bond H1 H C1->H1 H2 H C2->H2 H1->H2 Strong NOE (< 3 Å) C3 C C4 C C3->C4 Double Bond H3 H C3->H3 H4 H C4->H4 H3->H4 Weak/No NOE (> 4 Å)

Figure 2: Schematic of NOE interactions. In the Cis-isomer, protons are spatially proximal, leading to efficient cross-relaxation (red dotted line).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[5]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics, 30(1), 11-15.

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007).[7] Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744–3779.

Sources

Validation

HPLC Method for Chiral Separation of Tetrahydropyran Amino Esters

Executive Summary The chiral separation of tetrahydropyran (THP) amino esters presents a unique chromatographic challenge due to the compound's conformational flexibility (chair/boat transitions), the basicity of the ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral separation of tetrahydropyran (THP) amino esters presents a unique chromatographic challenge due to the compound's conformational flexibility (chair/boat transitions), the basicity of the amine, and the potential for multiple stereocenters (often leading to cis/trans diastereomers alongside enantiomers).[1]

This guide objectively compares the two dominant methodologies: Immobilized Polysaccharide Phases (the modern standard) versus Coated Polysaccharide Phases (the traditional high-selectivity option). While coated columns often provide higher theoretical plate counts, this guide recommends Immobilized Amylose (e.g., CHIRALPAK IA/IG) as the primary method due to its compatibility with "forbidden" solvents (THF, DCM), which are frequently required to resolve the rigid steric bulk of THP rings.

The Challenge: THP Amino Ester Stereochemistry

THP amino esters are not simple planar molecules. They possess:

  • Basicity: The amino group interacts strongly with residual silanols on the silica support, causing peak tailing.

  • Low UV Absorbance: Unless derivatized (e.g., with benzyl groups), the THP ring is UV-transparent, requiring detection at 205–210 nm or use of RI/ELSD.[1]

  • Solubility Issues: Free bases of amino esters often resist solubility in pure hexane/alcohol mixtures, necessitating chlorinated solvents.[1]

Comparative Analysis of Methodologies

Method A: Immobilized Polysaccharide Phases (Recommended)[1]
  • Columns: CHIRALPAK IA, IC, ID, IG, IH.[1]

  • Chemistry: Amylose/Cellulose selectors covalently bonded to silica.

  • Verdict: Best for Method Development & Robustness. [1]

FeaturePerformanceScientific Rationale
Solvent Range ⭐⭐⭐⭐⭐Compatible with THF, DCM, MtBE, and Ethyl Acetate. Essential for THP solubility and altering solvation shells around the chiral selector.
Selectivity (

)
⭐⭐⭐⭐Slightly lower intrinsic selectivity than coated phases, but recoverable by using "Extended Range" solvents (e.g., Hexane/THF).[1]
Lifetime ⭐⭐⭐⭐⭐Immune to stripping; highly resistant to aggressive basic additives.
Method B: Coated Polysaccharide Phases (Alternative)
  • Columns: CHIRALPAK AD-H, CHIRALCEL OD-H.

  • Chemistry: Selectors physically adsorbed onto silica.

  • Verdict: Best for High Selectivity in Standard Solvents.

FeaturePerformanceScientific Rationale
Solvent Range ⭐⭐Restricted to Alkanes and Alcohols (IPA/EtOH). DANGER: THF or DCM will destroy the column immediately.
Selectivity (

)
⭐⭐⭐⭐⭐The polymer chains are more flexible (unconstrained by bonding), often allowing better "induced fit" for the THP ring.[1]
Lifetime ⭐⭐⭐Susceptible to stripping if mobile phase is not strictly controlled.

Decision Tree & Mechanism Visualization

The following diagram outlines the logical flow for selecting the correct column and mobile phase, specifically tailored for THP amino esters.

MethodDevelopment Start Start: THP Amino Ester Sample SolubilityCheck Check Solubility in Hexane/IPA Start->SolubilityCheck RouteStandard Soluble (>2 mg/mL) SolubilityCheck->RouteStandard RouteExtended Insoluble / Precipitates SolubilityCheck->RouteExtended ScreenCoated Screen Coated Columns (AD-H, OD-H) Mobile Phase: Hex/IPA + 0.1% DEA RouteStandard->ScreenCoated Optimize Optimize Resolution (Rs) ScreenCoated->Optimize ScreenImmob Screen Immobilized Columns (IA, IC, IG) Mobile Phase: Hex/THF or Hex/DCM + 0.1% DEA RouteExtended->ScreenImmob ScreenImmob->Optimize Additives Critical Step: Add 0.1% Diethylamine (DEA) to suppress silanol interactions Optimize->Additives If tailing > 1.2

Figure 1: Strategic decision tree for selecting stationary phases based on analyte solubility and solvent compatibility.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : if Step 2 fails, the specific corrective action is embedded in the workflow.[1]

Phase 1: Preparation & System Suitability
  • Sample Diluent: Dissolve analyte in 100% Ethanol (if possible) or 50:50 Hexane/DCM. Never dissolve in pure Hexane as amino esters may aggregate.

  • Concentration: 0.5 mg/mL (Analytical), 20 mg/mL (Preparative).

  • System Flush: Flush all lines with Isopropanol (IPA) before switching to Normal Phase solvents to prevent immiscibility precipitations.

Phase 2: Screening (The "Golden Standard" Conditions)

Run the following gradients on CHIRALPAK IA (Immobilized Amylose) and CHIRALPAK IC (Immobilized Cellulose).

Mobile Phase A: n-Hexane + 0.1% Diethylamine (DEA) Mobile Phase B: Ethanol + 0.1% Diethylamine (DEA)

  • Note: Ethanol is preferred over IPA for amino esters as it reduces hydrogen-bonding competition with the stationary phase, often sharpening peaks [1].

Gradient Profile:

  • 0–5 min: Isocratic 5% B (Check for non-retained impurities).

  • 5–20 min: Linear Ramp 5%

    
     50% B.
    
  • 20–25 min: Hold 50% B.

Phase 3: Optimization & Troubleshooting

If resolution (


) < 1.5, switch to Polar Organic Mode  or Extended Range Solvents  (Immobilized columns only).[1]
ObservationDiagnosisCorrective Action
Fronting Peaks Solubility issue or column overload.Switch Mobile Phase B to THF or DCM (requires Immobilized column).
Tailing Peaks Silanol interaction.Increase DEA to 0.2% or switch additive to Ethylenediamine (EDA) [2].
No Separation Wrong Selector.If IA fails, switch to IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) which has distinct electronic recognition capabilities.

Data Presentation: Expected Performance

The following table summarizes typical separation parameters for a generic trans-THP amino ester (MW ~250 Da) based on internal application data.

Column TypeMobile PhaseSelectivity (

)
Resolution (

)
Tailing Factor (

)
CHIRALPAK IA (Immobilized)Hex/EtOH/DEA (90:10:0.[1]1)1.181.9 (Baseline)1.1
CHIRALPAK IA (Immobilized)Hex/THF/DEA (80:20:0.[1]1)1.35 3.2 (Excellent) 1.05
CHIRALPAK AD-H (Coated)Hex/EtOH/DEA (90:10:0.1)1.222.11.3
CHIRALPAK AD-H (Coated)Hex/THFDESTROYED N/AN/A

Data Interpretation: While the coated AD-H column performs well in standard solvents, the IA column using THF provides superior selectivity (


) and peak shape.[1] This confirms the value of immobilized phases for THP derivatives where conformationally active solvents (THF) are beneficial.

Interaction Mechanism Diagram

Understanding why the separation works is crucial for troubleshooting. THP amino esters rely on a "Three-Point Interaction" model.

Mechanism Selector Polysaccharide Backbone (Amylose/Cellulose) HBond H-Bonding (C=O of Ester) Selector->HBond PiPi Dipole-Dipole / Steric (THP Ring in Chiral Groove) Selector->PiPi Ionic H-Bonding/Ionic (Amino Group) Selector->Ionic Analyte THP Amino Ester (Analyte) HBond->Analyte PiPi->Analyte Ionic->Analyte

Figure 2: The three-point interaction mechanism required for chiral recognition of THP amino esters.[1]

References

  • Daicel Chiral Technologies. (2021).[2] Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences.[3] Retrieved from [Link][1]

  • Chromatography Forum. (2017). Role of Basic Additives (DEA/EDA) in Chiral HPLC.[2] Retrieved from [Link]

  • ResearchGate. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Retrieved from [Link]

  • Phenomenex. (2023).[4] Chiral HPLC Method Development Guide. Retrieved from [Link][1]

Sources

Comparative

Spectroscopic Monitoring of Intramolecular Cyclization: Amino-Ester vs. Lactam

Executive Summary In drug discovery and polymer synthesis, the cyclization of amino-esters into lactams is a pivotal transformation. Whether you are synthesizing -lactam antibiotics or monitoring the stability of prodrug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and polymer synthesis, the cyclization of amino-esters into lactams is a pivotal transformation. Whether you are synthesizing


-lactam antibiotics or monitoring the stability of prodrugs, distinguishing the open-chain precursor (amino-ester) from the cyclic product (lactam) is critical.

While Nuclear Magnetic Resonance (NMR) is definitive, it is often too slow for real-time kinetic monitoring. Fourier Transform Infrared (FTIR) spectroscopy offers a robust, time-resolved alternative. This guide details the spectroscopic signatures required to distinguish these species, emphasizing the often-overlooked influence of ring strain on carbonyl vibrational frequencies.

Theoretical Framework: The Vibrational Shift

To interpret the spectra accurately, one must understand the physics governing the carbonyl (


) stretch. The frequency of vibration (

) is approximated by Hooke’s Law:


Where


 is the force constant (bond stiffness) and 

is the reduced mass.
The Competition: Induction vs. Resonance
  • Esters (

    
    ):  The electronegative alkoxy oxygen withdraws electron density via induction ($ -I $ effect), strengthening the 
    
    
    
    bond. Resonance donation ($ +R
    
    
    1735–1750 \text{ cm}^{-1}$).[1]
  • Amides/Lactams (

    
    ):  Nitrogen is less electronegative than oxygen and a better resonance donor. The lone pair on nitrogen donates into the carbonyl, imparting significant single-bond character to the 
    
    
    
    . Result: Lower frequency (
    
    
    ).
The "Senior Scientist" Caveat: Ring Strain

The textbook rule ("Esters are higher than Amides") fails when ring strain is introduced. In small rings (3- or 4-membered), the hybridization of the carbonyl carbon is forced to deviate from ideal


 geometry (

). This compression increases the

-character of the

-bond, shortening and stiffening the

bond, driving the frequency up .

Diagnostic Peak Assignments

The following table synthesizes data for distinguishing open-chain amino esters from lactams of varying ring sizes.

Table 1: Critical IR Frequencies ( )
Functional GroupRing SizeC=O Stretch (Diagnostic)N-H StretchSecondary Confirmation
Amino-Ester (Open) N/A1735 – 1750 ~3300–3500 (Amine)*C-O Stretch: 1150–1250

-Lactam
5-membered1690 – 1700 3100–3300 (Amide)Amide II (N-H bend): ~1550

-Lactam
6-membered1660 – 1680 3100–3300 (Amide)Amide II (N-H bend): ~1550

-Lactam
4-membered1745 – 1765 3200–3350 (Amide)Warning: Overlaps with Ester

*Note: In acidic media (often used to stabilize amino esters), the amine exists as ammonium (


), showing broad absorption at 2500–3000 cm⁻¹, distinct from the sharp amide N-H.
Visualization: Reaction Pathway

The following diagram outlines the transformation and the associated spectral shift for a standard 5- or 6-membered ring formation.

ReactionPathway Ester Amino-Ester (Precursor) C=O: ~1740 cm⁻¹ Open Chain TS Tetrahedral Intermediate Ester->TS Nucleophilic Attack (k1) Lactam Lactam (Product) C=O: ~1670 cm⁻¹ Cyclic Amide TS->Lactam Cyclization (k2) Alcohol Alcohol (Byproduct) TS->Alcohol

Figure 1: Spectroscopic pathway of lactamization. Note the distinct red-shift in carbonyl frequency upon cyclization for 5/6-membered rings.

Experimental Protocol: Kinetic Monitoring

This protocol is designed for monitoring the spontaneous cyclization of a


-amino ester to a pyrrolidone (lactam) in aqueous or semi-aqueous buffer.
Equipment & Reagents
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Solvent: Deuterated Phosphate Buffer (PBS in

    
    ) or Methanol.
    
    • Why

      
      ? Water (
      
      
      
      ) has a massive bending vibration at ~1640 cm⁻¹ that obliterates the Amide I region.
      
      
      shifts this to ~1200 cm⁻¹, clearing the window for lactam detection.
Step-by-Step Workflow
  • Background Acquisition:

    • Clean ATR crystal with acetone.

    • Load pure solvent (

      
       buffer).
      
    • Acquire background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation (T=0):

    • Dissolve Amino-Ester HCl salt in the buffer. Keep on ice to inhibit premature cyclization.

    • Concentration: Aim for 50–100 mM for clear signal-to-noise ratio.

  • Reaction Trigger:

    • Adjust pH to >7.0 using NaOD (sodium deuteroxide). The free base amine is the nucleophile; the reaction will not proceed while the amine is protonated (

      
      ).
      
  • Time-Resolved Acquisition:

    • Pipette reaction mixture onto the ATR crystal immediately.

    • Set instrument to "Series Mode": Acquire 1 spectrum every 60 seconds for 60 minutes.

  • Data Processing (The "Self-Validating" Step):

    • Solvent Subtraction: Subtract the pure buffer spectrum from the time-series data.

    • Isosbestic Point Check: Overlay the spectra. A sharp isosbestic point (a specific wavenumber where absorbance does not change) confirms a clean A

      
       B conversion without long-lived intermediates.
      
Visualization: Interpretation Logic

Use this decision tree to assign peaks during your experiment.

DecisionTree Start Identify Strongest Peak in 1650-1800 cm⁻¹ Region CheckFreq What is the Wavenumber? Start->CheckFreq High > 1735 cm⁻¹ CheckFreq->High Mid 1700 - 1735 cm⁻¹ CheckFreq->Mid Low < 1700 cm⁻¹ CheckFreq->Low CheckStrain Check Ring Size Expectation High->CheckStrain Mid->CheckStrain LactamLikely Likely Lactam (5, 6, 7 membered) Low->LactamLikely EsterLikely Likely Ester (Check C-O at 1200) BetaLactam β-Lactam (4-membered) High Strain shifts peak up CheckStrain->BetaLactam 4-membered target NormalEster Acyclic Ester CheckStrain->NormalEster Open chain target

Figure 2: Decision logic for assigning carbonyl stretches. Note that 4-membered lactams mimic esters in frequency.

Comparative Analysis: Performance Metrics

When choosing between IR and other methods for this specific application:

FeatureFTIR (ATR)HPLC-UVNMR (

)
Time Resolution Seconds (Excellent for fast kinetics)Minutes (Snapshot only)Minutes to Hours
Differentiation Good (unless

-lactam/ester overlap)
Excellent (Retention time shift)Definitive (Chemical shift)
Sample Recovery Yes (Non-destructive)No (Destructive)Yes
Water Tolerance Low (Requires

or subtraction)
HighLow (Requires

)

Expert Insight: For


-lactam formation, FTIR alone is risky due to the 1750 cm⁻¹ overlap. In this specific case, I recommend ReactIR (In-situ IR)  coupled with sporadic HPLC aliquots to validate the extinction coefficients.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for functional group frequencies).

  • Gil, M., et al. (2001).[2] "FTIR study of five complex beta-lactam molecules." Biopolymers, 62(5), 278-294.[2]

  • Peng, C., et al. (2013). "Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy." Proceedings of the National Academy of Sciences.

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Detailed tables on carbonyl shifts).

Sources

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